Thielavin A
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[4-(2,4-dihydroxy-3,6-dimethylbenzoyl)oxy-2-hydroxy-3,5,6-trimethylbenzoyl]oxy-2-hydroxy-3,5,6-trimethylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30O10/c1-10-9-18(30)15(6)22(31)19(10)28(36)38-26-14(5)12(3)21(24(33)17(26)8)29(37)39-25-13(4)11(2)20(27(34)35)23(32)16(25)7/h9,30-33H,1-8H3,(H,34,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGGMNKJGDSNTKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C(=O)OC2=C(C(=C(C(=C2C)C)C(=O)OC3=C(C(=C(C(=C3C)C)C(=O)O)O)C)O)C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10222236 | |
| Record name | Thielavin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10222236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71950-66-8 | |
| Record name | Thielavin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071950668 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thielavin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10222236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Thielavin A: Structure Elucidation and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thielavin A is a polyphenolic fungal secondary metabolite belonging to the depside class of natural products.[1][2][3] First isolated from Thielavia terricola, it has garnered significant interest within the scientific community due to its diverse and potent biological activities.[4][5] Thielavins, as a group, are characterized by a core structure composed of two or more monocyclic aromatic units linked by ester bonds.[2] This guide provides a comprehensive overview of the structure elucidation, chemical properties, and biological activities of this compound, with a focus on the experimental methodologies and data that are crucial for research and development.
Chemical Properties and Structure Elucidation
The determination of this compound's structure has been a complex undertaking, primarily due to the molecule's low hydrogen-to-carbon ratio and the abundance of fully-substituted carbon atoms, which complicates traditional NMR analysis.[2] However, a combination of advanced spectroscopic techniques has enabled its definitive structural assignment.
The molecular formula for this compound has been established as C₂₉H₃₀O₁₀.[1][4][6]
Spectroscopic Data
The structural elucidation of this compound heavily relies on Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).[2] While specific chemical shift and coupling constant data can vary slightly based on the solvent used (e.g., CDCl₃, pyridine-d₅), the key correlations remain consistent.[7] Advanced NMR techniques like Long-Range Heteronuclear Single Quantum Multiple Bond Correlation (LR-HSQMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) have been particularly instrumental in overcoming the challenges posed by its hydrogen-deficient nature.[2]
Table 1: General Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₂₉H₃₀O₁₀ | [1][4][6] |
| Molecular Weight | 538.5 g/mol | [1][4][6] |
| Appearance | Solid | [1] |
| Class | Depside, Polyphenol | [2][3] |
| Origin | Fungal Metabolite | [4] |
Experimental Protocols
General Workflow for Structure Elucidation of this compound
Caption: A generalized workflow for the isolation and structure elucidation of this compound.
Detailed Methodologies:
-
Isolation and Purification:
-
Fungal Fermentation: Cultures of a this compound-producing fungal strain, such as Thielavia terricola, are grown on a suitable medium (e.g., rice or oatmeal-based) under controlled conditions of light and temperature to promote the biosynthesis of the target compound.[2]
-
Extraction: The fungal biomass and culture medium are extracted with organic solvents (e.g., ethyl acetate, methanol) to obtain a crude extract containing a mixture of metabolites.
-
Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques, such as column chromatography (using silica gel or Sephadex) followed by High-Performance Liquid Chromatography (HPLC), to isolate pure this compound.
-
-
Spectroscopic Analysis:
-
Mass Spectrometry: HRESIMS is employed to determine the accurate mass of the isolated compound, which allows for the calculation of its molecular formula.[7]
-
NMR Spectroscopy:
-
A sample of pure this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or pyridine-d₅).
-
1D NMR: ¹H and ¹³C NMR spectra are acquired to identify the types and numbers of protons and carbons present in the molecule.
-
2D NMR: A suite of 2D NMR experiments is conducted to establish the connectivity and spatial relationships of the atoms:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for connecting the individual aromatic rings through the ester linkages.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in the correct assignment of substituents on the aromatic rings.[2]
-
-
-
-
Data Interpretation and Structure Confirmation:
-
The data from all spectroscopic analyses are integrated to propose a chemical structure.
-
This proposed structure is then compared with previously reported data for this compound to confirm its identity.
-
Biological Activities and Chemical Properties
This compound exhibits a range of interesting biological activities, making it a potential candidate for drug development.
Table 2: Reported Biological Activities of this compound
| Activity | Target/Assay | IC₅₀ Value (µM) | Source(s) |
| Anti-inflammatory | Inhibition of prostaglandin biosynthesis | 12 | [5] |
| Conversion of arachidonic acid to PGH₂ | - | [4] | |
| Thromboxane A₂ synthesis | 150 | [4][5] | |
| Cytotoxicity | Human breast cancer (MDA-MB-231) | 8-24 (for Thielavins I, V, Q, Z8) | [2] |
| Human ovarian cancer (OVCAR3) | 8-24 (for Thielavins I, V, Q, Z8) | [2] | |
| Human melanoma (MDA-MB-435) | 8-24 (for Thielavins I, V, Q, Z8) | [2] |
Note: Cytotoxicity data is for a series of thielavins, including compounds structurally similar to this compound.
Mechanism of Action: Inhibition of Prostaglandin Biosynthesis
This compound has been shown to be a potent inhibitor of prostaglandin biosynthesis.[4][5] Prostaglandins are lipid compounds that are involved in inflammation, pain, and fever. This compound specifically inhibits the conversion of arachidonic acid into prostaglandin H₂, a key step in the prostaglandin synthesis pathway.[4]
Biosynthesis of this compound
The biosynthesis of this compound is a fascinating process orchestrated by a multifunctional enzyme known as a polyketide synthase (PKS).
The Role of this compound Synthase (ThiA)
Recent research has identified the PKS responsible for this compound biosynthesis, named ThiA.[8] This enzyme exhibits an unusual domain organization, which is key to the programmed assembly of the heterotrimeric structure of this compound.[8] ThiA is composed of one 3-methylorsellinic acid unit and two 3,5-dimethylorsellinic acid units.[8]
The ThiA enzyme possesses a unique domain architecture, including a C-methyltransferase (MT) domain located at the C-terminus, following the thioesterase (TE) domain.[8] The TE domain is responsible for catalyzing the two ester bond formations that link the three hydroxybenzoic acid units, as well as the final release of the this compound molecule.[8]
Caption: A simplified diagram of the biosynthetic pathway of this compound, highlighting the role of the ThiA PKS.
Conclusion
This compound remains a molecule of significant interest for natural product chemists, medicinal chemists, and drug discovery professionals. Its complex structure, challenging elucidation, and promising biological activities underscore the importance of continued research into this and other fungal metabolites. The detailed understanding of its biosynthesis opens up possibilities for synthetic biology approaches to produce novel analogs with potentially enhanced therapeutic properties. The data and protocols presented in this guide serve as a valuable resource for researchers working in this exciting field.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound and B, new inhibitors of prostaglandin biosynthesis produced by Thielavia terricola - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C29H30O10 | CID 194424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Thielavins: Tuned Biosynthesis and LR-HSQMBC for Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism Behind the Programmed Biosynthesis of Heterotrimeric Fungal Depside this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
The Telomerase Inhibition Potential of Thielavin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Telomerase and Its Role in Cancer
Telomeres are repetitive nucleotide sequences at the ends of linear chromosomes that protect them from degradation and fusion. In most somatic cells, telomeres shorten with each cell division, eventually leading to cellular senescence or apoptosis. Cancer cells, however, overcome this limitation by activating telomerase, a ribonucleoprotein enzyme that adds telomeric repeats to the chromosome ends, thereby enabling replicative immortality.[1] The catalytic subunit of human telomerase, hTERT, is the rate-limiting component of the enzyme and its expression is tightly regulated in normal tissues but upregulated in approximately 90% of cancers.[1] This makes telomerase a highly attractive and selective target for cancer therapy. Inhibition of telomerase can lead to progressive telomere shortening in cancer cells, ultimately inducing cell cycle arrest and apoptosis.
Thielavin A and its Class of Compounds
Thielavins are a group of fungal depsides, which are molecules containing two or more monocyclic aromatic units linked by ester bonds. This compound is a heterotrimeric depside composed of one 3-methylorsellinic acid and two 3,5-dimethylorsellinic acid units.[2][3] Compounds in this class have been shown to possess a variety of biological activities. While direct evidence for this compound's telomerase inhibition is sparse, a related compound, Thielavin B, has been shown to inhibit telomerase activity.[4]
Quantitative Data on Thielavin Activity
While a specific IC50 value for this compound against telomerase has not been reported, data from related compounds and its cytotoxic effects against cancer cell lines provide valuable insights into its potential.
| Compound | Assay Type | Target/Cell Line | IC50 / Inhibitory Concentration | Reference |
| Thielavin B | Telomerase Inhibition | - | 32 µM | [4] |
| CRM646-A | Telomerase Inhibition | - | 3.2 µM | [4] |
| This compound | Prostaglandin Biosynthesis Inhibition | Ram Seminal Vesicle Microsomes | 12 µM | [5] |
| Thielavin I | Cytotoxicity (Cell Viability) | MDA-MB-231 (Breast Cancer) | 24.1 µM | [6] |
| OVCAR3 (Ovarian Cancer) | 10.6 µM | [6] | ||
| MDA-MB-435 (Melanoma) | 12.4 µM | [6] | ||
| Thielavin V | Cytotoxicity (Cell Viability) | MDA-MB-231 (Breast Cancer) | 8.9 µM | [6] |
| OVCAR3 (Ovarian Cancer) | 4.5 µM | [6] | ||
| MDA-MB-435 (Melanoma) | 7.8 µM | [6] |
Experimental Protocols
Telomeric Repeat Amplification Protocol (TRAP) Assay for Telomerase Activity
The TRAP assay is a highly sensitive PCR-based method to detect and quantify telomerase activity.
Principle: The assay consists of two main steps. First, telomerase present in a cell extract adds telomeric repeats to a synthetic DNA primer (TS primer). Second, the extended products are amplified by PCR using the TS primer and a reverse primer (RP). The amplified products are then visualized by gel electrophoresis.
Detailed Methodology:
-
Cell Lysate Preparation:
-
Harvest cultured cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., NP-40 lysis buffer) at a concentration of 10^6 cells/100 µL.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 12,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the protein extract. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Telomerase Extension Reaction:
-
Prepare a reaction mix containing TRAP buffer, dNTPs, TS primer, and the cell lysate (containing a standardized amount of protein).
-
To test an inhibitor like this compound, add the compound at various concentrations to the reaction mix. Include a no-inhibitor control and a heat-inactivated lysate control.
-
Incubate the reaction at 30°C for 30 minutes to allow for telomerase-mediated extension of the TS primer.
-
-
PCR Amplification:
-
Add a PCR mix containing Taq polymerase, the RP primer, and an internal PCR control to the extension products.
-
Perform PCR with the following typical cycling conditions:
-
Initial denaturation at 95°C for 2 minutes.
-
30-35 cycles of:
-
Denaturation at 95°C for 30 seconds.
-
Annealing at 50-60°C for 30 seconds.
-
Extension at 72°C for 1 minute.
-
-
Final extension at 72°C for 5 minutes.
-
-
-
Detection and Analysis:
-
Analyze the PCR products on a polyacrylamide or high-resolution agarose gel.
-
Stain the gel with a suitable DNA stain (e.g., SYBR Green or ethidium bromide).
-
Telomerase activity is indicated by a characteristic ladder of bands with 6 base-pair increments.
-
Quantify the band intensities to determine the relative telomerase activity and calculate the IC50 value for the inhibitor.
-
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the tetrazolium dye MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to its insoluble formazan, which has a purple color.
Detailed Methodology:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
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-
Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a stock solution of MTT in PBS (5 mg/mL).
-
Add 10-20 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from the wells.
-
Add a solubilizing agent (e.g., DMSO or an acidic solution of sodium dodecyl sulfate) to each well to dissolve the formazan crystals.
-
Shake the plate gently to ensure complete dissolution.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm (with a reference wavelength of around 630 nm).
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the control.
-
Plot the cell viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Signaling Pathways and Experimental Workflows
Telomerase Activation and Inhibition Pathway
The following diagram illustrates the general pathway of telomerase activation and where an inhibitor like this compound might exert its effect.
Caption: A potential mechanism of telomerase inhibition by this compound.
Experimental Workflow for Assessing Telomerase Inhibitors
The following diagram outlines a typical workflow for screening and characterizing potential telomerase inhibitors like this compound.
Caption: A standard workflow for the evaluation of telomerase inhibitors.
Conclusion and Future Directions
The available evidence, primarily from the inhibitory activity of the related compound Thielavin B and the cytotoxic effects of other thielavins against various cancer cell lines, suggests that this compound holds promise as a potential telomerase inhibitor and anti-cancer agent. However, to substantiate this potential, further rigorous investigation is imperative.
Future research should focus on:
-
Direct Telomerase Inhibition Assays: Performing TRAP assays with purified this compound to determine its direct inhibitory effect on telomerase activity and to calculate a definitive IC50 value.
-
Mechanism of Action Studies: Investigating the precise mechanism by which this compound may inhibit telomerase, including whether it affects hTERT expression at the transcriptional or translational level, or if it directly interferes with the catalytic activity of the enzyme.
-
In-depth Cellular Studies: Evaluating the long-term effects of this compound on telomere length, induction of senescence, and apoptosis in a panel of cancer cell lines.
-
In Vivo Efficacy: Assessing the anti-tumor efficacy and toxicity of this compound in preclinical animal models of cancer.
References
- 1. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 2. physiology.elte.hu [physiology.elte.hu]
- 3. Mechanism Behind the Programmed Biosynthesis of Heterotrimeric Fungal Depside this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of telomerase activity by fungus metabolites, CRM646-A and thielavin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound and B, new inhibitors of prostaglandin biosynthesis produced by Thielavia terricola - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thielavins: Tuned Biosynthesis and LR-HSQMBC for Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Natural Source and Isolation of Thielavin A from Fungal Cultures
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thielavin A, a heterotrimeric depside of fungal origin, has garnered significant interest within the scientific community due to its diverse biological activities, including the inhibition of prostaglandin biosynthesis. This technical guide provides a comprehensive overview of the natural fungal sources of this compound, detailing both submerged and solid-state fermentation methods for its production. Furthermore, this document outlines detailed experimental protocols for the isolation and purification of this compound from fungal cultures, presents quantitative data on its production, and illustrates the key steps in its biosynthetic pathway and isolation workflow through diagrammatic representations.
Natural Fungal Sources of this compound
This compound is a secondary metabolite produced by several species of filamentous fungi. The primary documented producers of this compound are:
-
Thielavia terricola : This was the first reported fungal species from which this compound and its analogue, Thielavin B, were isolated.[1]
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Chaetomium carinthiacum : This species is also a known producer of this compound and other related thielavins.[2]
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Shiraia-like species : A fungal strain identified as a Shiraia-like species has been shown to produce this compound, among other thielavins, with production influenced by culture conditions.
-
Colletotrichum gloeosporioides : This endophytic fungus has also been identified as a source of thielavins, including derivatives of this compound.
Fermentation Methods for this compound Production
Both solid-state fermentation (SSF) and submerged fermentation (SmF) have been utilized for the cultivation of this compound-producing fungi. The choice of fermentation technique can significantly impact the yield and profile of secondary metabolites.
Solid-State Fermentation (SSF)
SSF is a particularly effective method for inducing the production of certain fungal secondary metabolites. For this compound production, rice has been identified as a suitable solid substrate.
Submerged Fermentation (SmF)
SmF offers advantages in terms of scalability and process control. Various liquid media can be employed, with optimization of parameters such as pH, temperature, and aeration being crucial for maximizing this compound yield.
Quantitative Data on this compound Production
The yield of this compound can vary significantly depending on the fungal species, strain, and fermentation conditions. While precise, directly comparable quantitative data across different studies is limited, the following table summarizes available information to provide an indication of production levels.
| Fungal Species | Fermentation Type | Culture Conditions | Reported Yield of this compound | Reference |
| Thielavia terricola | Not Specified | Not Specified | Not Quantified | [1] |
| Chaetomium carinthiacum | Not Specified | Not Specified | Major metabolite, but not quantified | [2] |
| Shiraia-like sp. | Solid-State (Rice) | 12:12 h light:dark cycles | Enhanced biosynthesis (relative) | |
| Colletotrichum gloeosporioides | Solid-State (Rice) | 21 days, static, dark | Not Quantified |
Experimental Protocols
Fungal Cultivation and Fermentation (Solid-State)
This protocol is adapted from the cultivation of Colletotrichum gloeosporioides on a rice medium.
-
Inoculum Preparation : Grow the fungal strain on a suitable agar medium (e.g., Potato Dextrose Agar) until sufficient mycelial growth is observed.
-
Solid-State Fermentation :
-
Transfer 6 mycelial discs (0.5 cm diameter) to 500 mL Erlenmeyer flasks containing 90 g of rice and 90 mL of distilled water.
-
Incubate the flasks for 21 days under static conditions in the absence of light.
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Extraction of this compound
-
Initial Extraction :
-
To each fermentation flask, add 150 mL of ethyl acetate.
-
Macerate the rice medium with a glass rod and subject the mixture to ultrasonication for 5 minutes.
-
Filter the mixture through a Buchner funnel under vacuum.
-
Repeat the extraction process three times for each flask.
-
-
Solvent Evaporation : Combine the ethyl acetate extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
Purification of this compound
-
Fractionation (Vacuum Liquid Chromatography) :
-
Adsorb the crude extract onto silica gel.
-
Perform vacuum liquid chromatography (VLC) using a step gradient of hexane and ethyl acetate, followed by acetone and methanol, to yield several fractions.
-
-
Preparative High-Performance Liquid Chromatography (HPLC) :
-
Subject the this compound-containing fraction from the VLC to preparative HPLC.
-
Column : A C18 reversed-phase column is suitable for the separation of depsides.
-
Mobile Phase : A gradient of water and acetonitrile or methanol, often with a small percentage of an acidifier like formic acid or trifluoroacetic acid to improve peak shape.
-
Detection : Monitor the elution profile using a UV detector, typically at wavelengths between 254 nm and 280 nm.
-
Collect the fractions corresponding to the this compound peak.
-
Evaporate the solvent from the collected fractions to obtain pure this compound.
-
Biosynthesis of this compound
The biosynthesis of this compound is a complex enzymatic process primarily orchestrated by a multifunctional polyketide synthase (PKS) designated as ThiA.[2][3][4][5][6]
Key Enzymes and Their Roles
-
Polyketide Synthase (ThiA) : This non-reducing PKS is responsible for the synthesis of the monomeric units, 3-methylorsellinic acid (3-MOA) and 3,5-dimethylorsellinic acid (DMOA), from acetyl-CoA and malonyl-CoA. ThiA possesses an unusual domain architecture, including tandem acyl carrier protein (ACP) domains and a C-terminal thioesterase (TE) domain.[2][3][4][5][6] The TE domain catalyzes the two successive depside bond formations to assemble the trimeric structure of this compound.[2][3][4][5][6]
-
O-methyltransferase (ThiC) : Following the assembly of the tridepside backbone by ThiA, the methyltransferase ThiC is proposed to catalyze the O-methylation of the hydroxyl groups to yield other thielavin derivatives.
Visualizations
Biosynthetic Pathway of this compound
Caption: Biosynthetic pathway of this compound.
Experimental Workflow for this compound Isolation
Caption: Experimental workflow for the isolation of this compound.
References
- 1. This compound and B, new inhibitors of prostaglandin biosynthesis produced by Thielavia terricola - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 3. Mechanism Behind the Programmed Biosynthesis of Heterotrimeric Fungal Depside this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Unveiling Novel Thielavins from Chaetomium carinthiacum: A Technical Guide for Researchers
For Immediate Release
This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals interested in the exploration of Chaetomium carinthiacum as a promising source of novel thielavins. The genus Chaetomium is a well-documented producer of a diverse array of bioactive secondary metabolites, and C. carinthiacum has been identified as a producer of the thielavin class of compounds.[1][2][3][4][5] Thielavins are polyphenolic fungal metabolites constructed from two or more monocyclic aromatic units linked by ester bonds, and they have garnered significant attention for their wide range of biological activities, including antimicrobial, antihyperglycemic, cytotoxic, and herbicidal properties.[6]
This document provides a comprehensive overview of the current knowledge on thielavins from Chaetomium carinthiacum, including data on identified compounds, generalized experimental protocols for their discovery and characterization, and a putative biosynthetic pathway.
Identified Thielavins from Chaetomium carinthiacum
To date, specific literature detailing a wide array of novel thielavins exclusively from Chaetomium carinthiacum is limited. However, the organism is a known producer of Thielavin I.[6] Additionally, the KNApSAcK metabolite database lists Chaetomium carinthiacum ATCC 46463 as a source of Thielavin L.
Table 1: Known Thielavins from Chaetomium carinthiacum
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Registry Number | Source |
| Thielavin I | C₂₈H₃₀O₈ | 494.53 | Not Available | [6] |
| Thielavin L | C₃₃H₃₈O₁₂ | 626.65 | 497879-29-5 | [7] |
Further research is critically needed to isolate and characterize other potentially novel thielavin analogues from this species.
Experimental Protocols: A Generalized Workflow
The following sections outline generalized methodologies for the cultivation of Chaetomium carinthiacum, and the subsequent extraction, isolation, and structure elucidation of thielavins. These protocols are based on established techniques for fungal secondary metabolite research.
Fungal Cultivation and Fermentation
The production of thielavins and other secondary metabolites in fungi is highly dependent on culture conditions.
Protocol 2.1.1: General Fungal Culture
-
Strain Acquisition and Maintenance: Obtain a pure culture of Chaetomium carinthiacum from a reputable culture collection. Maintain the strain on Potato Dextrose Agar (PDA) slants at 4°C and subculture every 6 months.
-
Seed Culture Preparation: Inoculate a 250 mL Erlenmeyer flask containing 50 mL of Potato Dextrose Broth (PDB) with a mycelial plug from a fresh PDA plate. Incubate at 25-28°C on a rotary shaker at 150 rpm for 3-5 days.
-
Large-Scale Fermentation: Inoculate a 1 L Erlenmeyer flask containing 200 mL of a suitable production medium (e.g., PDB, Czapek-Dox broth, or a rice-based solid medium) with 10 mL of the seed culture. Incubate under the same conditions as the seed culture for 14-21 days.
Extraction and Isolation of Thielavins
A multi-step extraction and chromatographic process is typically employed to isolate pure thielavins.
Protocol 2.2.1: Extraction and Fractionation
-
Extraction: After incubation, homogenize the entire culture (mycelia and broth) and extract three times with an equal volume of ethyl acetate.
-
Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to yield a crude extract.
-
Fractionation: Subject the crude extract to vacuum liquid chromatography (VLC) on a silica gel column, eluting with a stepwise gradient of n-hexane and ethyl acetate, followed by ethyl acetate and methanol to yield several fractions.
Protocol 2.2.2: Chromatographic Purification
-
Column Chromatography: Subject the bioactive fractions to repeated column chromatography on silica gel and/or Sephadex LH-20, using appropriate solvent systems to further separate the compounds.
-
High-Performance Liquid Chromatography (HPLC): Perform final purification of the isolated compounds using semi-preparative or preparative HPLC with a C18 column and a suitable mobile phase (e.g., a gradient of methanol and water).
Structure Elucidation
The chemical structure of purified thielavins is determined using a combination of spectroscopic techniques.
Protocol 2.3.1: Spectroscopic Analysis
-
Mass Spectrometry: Determine the molecular weight and molecular formula using High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).
-
NMR Spectroscopy: Acquire 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) Nuclear Magnetic Resonance (NMR) spectra to determine the chemical structure, including the connectivity of atoms and the stereochemistry.
-
UV-Vis Spectroscopy: Obtain the UV-Vis absorption spectrum to identify the chromophores present in the molecule.
Biosynthesis of Thielavins: A Putative Pathway
While the specific biosynthetic pathway of thielavins in Chaetomium carinthiacum has not been elucidated, a general pathway can be proposed based on studies of similar compounds in other fungi. Thielavins are polyketides, synthesized by a Type I iterative polyketide synthase (PKS).
References
- 1. Key insights into secondary metabolites from various Chaetomium species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review on Bioactive Compounds from Marine-Derived Chaetomium Species -Journal of Microbiology and Biotechnology | Korea Science [koreascience.kr]
- 3. Highlights on Chaetomium morphology, secondary metabolites and biological activates | Auctores [auctoresonline.org]
- 4. A Review on Bioactive Compounds from Marine-Derived Chaetomium Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemodiversity of the genus Chaetomium Secondary Metabolites [journals.ekb.eg]
- 6. Thielavins: Tuned Biosynthesis and LR-HSQMBC for Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KNApSAcK Metabolite Information - C00015112 [knapsackfamily.com]
Characterization of Thielavin A Polyketide Synthase (ThiA): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thielavin A, a fungal depside composed of one 3-methylorsellinic acid and two 3,5-dimethylorsellinic acid units, exhibits a range of biological activities, including the inhibition of prostaglandin biosynthesis.[1][2][3] Its unique heterotrimeric structure is assembled by a single, non-reducing polyketide synthase (PKS) known as ThiA.[1][3][4] This technical guide provides an in-depth overview of the characterization of ThiA, focusing on its unique enzymatic mechanism, domain organization, and the experimental protocols used to elucidate its function. This document is intended to serve as a comprehensive resource for researchers in natural product biosynthesis, enzymology, and drug development.
Introduction to this compound and the ThiA PKS
Thielavins are a class of fungal metabolites first isolated from Thielavia terricola.[2][5] this compound, in particular, has garnered interest for its biological activities, which include the specific inhibition of the conversion of arachidonic acid into prostaglandin H2.[2] The biosynthesis of this complex molecule is orchestrated by a fascinating iterative Type I PKS, ThiA.[1][6]
The ThiA synthase is a non-reducing PKS (NRPKS) responsible for the synthesis of two different orsellinic acid analogues and their subsequent assembly into the final tridepside product.[6] A defining feature of ThiA is its unusual domain architecture, which deviates from typical PKS organization and is key to its unique catalytic function.[1][3][4]
ThiA: Domain Architecture and Function
The ThiA PKS possesses a unique domain organization that is central to its ability to synthesize the heterotrimeric this compound.[1][3] The gene encoding ThiA was identified from the fungus Chaetomium carinthiacum through genome sequencing.[7]
The domains are organized as follows:
-
Starter unit Acyltransferase (SAT) : Initiates the polyketide synthesis.
-
Ketosynthase (KS) : Catalyzes the carbon-carbon bond-forming condensation reactions.
-
Acyltransferase (AT) : Loads the extender units (malonyl-CoA) onto the ACP domains.
-
Product Template (PT) : Influences the cyclization of the polyketide chain.
-
Tandem Acyl Carrier Protein (ACP) : ThiA contains tandem ACP domains which are crucial for the programmed methylation by the C-terminal MT domain.[1][3] These domains shuttle the growing polyketide chain between the various catalytic sites.
-
Thioesterase (TE) : This domain is remarkably multifunctional. It is solely responsible for catalyzing the two sequential ester (depside) bond formations and the final hydrolytic release of the completed this compound molecule from the enzyme.[1][3][7]
-
C-methyltransferase (MT) : Uniquely situated at the C-terminus, following the TE domain, this domain is responsible for the specific methylation patterns that differentiate the monomeric units.[1][3][6]
This distinct domain arrangement, particularly the post-TE placement of the MT domain and the presence of tandem ACPs, facilitates a highly optimized and programmed biosynthesis, ensuring the selective production of the heterotrimeric this compound.[1][3][4]
Biosynthetic Mechanism of this compound
The synthesis of this compound by ThiA is a highly coordinated process involving intricate domain-domain communication.[1][3][7] The tandem ACP domains play a critical role in the programmed methylation by the MT domain, which ultimately leads to the formation of both 3-methylorsellinic acid (3-MOA) and 3,5-dimethylorsellinic acid (DMOA) units.[1][3]
The proposed mechanism involves the TE domain catalyzing two consecutive depside bond formations.[1][3][7] This process assembles the one 3-MOA and two DMOA units into the final tridepside structure, which is then released from the enzyme via hydrolysis, also catalyzed by the TE domain.[1][3][7]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound and B, new inhibitors of prostaglandin biosynthesis produced by Thielavia terricola - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism Behind the Programmed Biosynthesis of Heterotrimeric Fungal Depside this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 5. Thielavia terricola [svampe.databasen.org]
- 6. researchgate.net [researchgate.net]
- 7. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
Methodological & Application
Application Note: Quantification of Thielavin A using a Proposed High-Performance Liquid Chromatography (HPLC) Method
Abstract
This document details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantification of Thielavin A, a fungal depside with various biological activities.[1][2] In the absence of a standardized, published analytical method specifically for this compound quantification, this application note provides a comprehensive protocol based on established methodologies for the analysis of similar fungal secondary metabolites, particularly depsides.[3] The proposed reverse-phase HPLC (RP-HPLC) method is designed for researchers, scientists, and drug development professionals engaged in the analysis and quantification of this compound from fungal fermentation broths or purified samples. This document provides detailed protocols for sample preparation, HPLC analysis, and a framework for method validation.
Introduction
This compound is a heterotrimeric fungal depside composed of one 3-methylorsellinic acid and two 3,5-dimethylorsellinic acid units.[2][4] Depsides are a class of polyketides known for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] As research into the therapeutic potential of this compound continues, the need for a reliable and robust analytical method for its quantification is critical for various stages of drug discovery and development, including fermentation process optimization, pharmacokinetic studies, and quality control.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual components in a mixture. Its high resolution, sensitivity, and reproducibility make it an ideal choice for the analysis of complex natural product extracts. This application note outlines a proposed RP-HPLC method coupled with UV detection for the quantification of this compound.
Experimental
Sample Preparation
A robust sample preparation protocol is crucial for accurate and reproducible HPLC analysis.[5] The following protocol is proposed for the extraction of this compound from fungal liquid cultures.
Protocol 1: Extraction of this compound from Fungal Culture
-
Harvesting: Centrifuge the fungal culture broth at 4,000 x g for 15 minutes to separate the mycelia from the supernatant.
-
Extraction of Supernatant:
-
To 10 mL of the supernatant, add an equal volume of ethyl acetate.
-
Vortex vigorously for 2 minutes.
-
Separate the organic (upper) layer.
-
Repeat the extraction twice more.
-
Pool the ethyl acetate extracts.
-
-
Extraction of Mycelia:
-
To the mycelial pellet, add 10 mL of acetone and sonicate for 30 minutes.
-
Centrifuge at 4,000 x g for 15 minutes and collect the acetone supernatant.
-
Repeat the extraction twice more.
-
Pool the acetone extracts.
-
-
Drying and Reconstitution:
-
Evaporate the pooled organic extracts to dryness under reduced pressure using a rotary evaporator.
-
Reconstitute the dried extract in a known volume (e.g., 1 mL) of methanol.
-
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter prior to HPLC injection to remove any particulate matter.[5]
HPLC Instrumentation and Conditions
The proposed HPLC method utilizes a C18 reverse-phase column for the separation of this compound.
Table 1: Proposed HPLC Instrumentation and Conditions
| Parameter | Proposed Condition |
| HPLC System | A quaternary HPLC system with a degasser, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector is recommended. |
| Column | C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 0-2 min: 40% B2-15 min: 40% to 95% B15-18 min: 95% B18.1-22 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV Diode Array Detector (DAD). Detection at 270 nm is proposed. It is recommended to determine the UV maximum of a purified this compound standard. |
Method Validation Framework
For reliable quantitative results, the analytical method should be validated according to ICH guidelines. The following parameters should be assessed.
Table 2: Proposed Method Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria (Typical) |
| Linearity | The ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | The closeness of test results obtained by the method to the true value. Assessed by spike-recovery studies at three concentration levels. | 90-110% recovery |
| Precision (Repeatability & Intermediate) | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2% for repeatabilityRSD ≤ 5% for intermediate precision |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1 |
| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. | Peak purity analysis using a DAD, comparison of retention times and UV spectra with a reference standard. |
Data Presentation
The quantitative data obtained from the HPLC analysis should be summarized for clarity and easy comparison.
Table 3: Hypothetical Quantitative Data for this compound Analysis
| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) |
| Standard 1 (10 µg/mL) | 12.5 | 150,000 | 10.0 |
| Standard 2 (50 µg/mL) | 12.5 | 750,000 | 50.0 |
| Standard 3 (100 µg/mL) | 12.5 | 1,500,000 | 100.0 |
| Fungal Extract 1 | 12.5 | 450,000 | 30.0 |
| Fungal Extract 2 | 12.5 | 600,000 | 40.0 |
Visualizations
Experimental Workflow
The overall workflow from sample preparation to data analysis is depicted in the following diagram.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of Depsides and Depsidones from Lichen as Potent Inhibitors of Microsomal Prostaglandin E2 Synthase-1 Using Pharmacophore Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Depside and Depsidone Synthesis in Lichenized Fungi Comes into Focus through a Genome-Wide Comparison of the Olivetoric Acid and Physodic Acid Chemotypes of Pseudevernia furfuracea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism Behind the Programmed Biosynthesis of Heterotrimeric Fungal Depside this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Structural Analysis of Thielavin A using NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thielavin A is a fungal metabolite belonging to the thielavin class of natural products, which are known for their diverse biological activities. The structural elucidation of thielavins, including this compound, presents unique challenges due to their chemical characteristics, such as a low hydrogen-to-carbon ratio, a prevalence of fully-substituted carbons, and a scarcity of ¹H-¹H couplings[1]. These features can make the complete and unambiguous assignment of the molecular structure using standard one- and two-dimensional Nuclear Magnetic Resonance (NMR) techniques difficult. Consequently, advanced NMR experiments, particularly those that can probe long-range heteronuclear couplings, in conjunction with high-resolution mass spectrometry (HRESIMS) for accurate mass determination and fragmentation analysis, are indispensable for the definitive structural characterization of this compound and its analogues.
This document provides detailed application notes and experimental protocols for the structural analysis of this compound, with a focus on the application of advanced NMR techniques like Long-Range Heteronuclear Single Quantum Multiple Bond Correlation (LR-HSQMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY), alongside HRESIMS.
Data Presentation
The structural elucidation of this compound relies on the careful analysis and integration of data from various spectroscopic techniques. Below are tables summarizing the key quantitative data obtained from NMR spectroscopy and mass spectrometry for a closely related analogue, Thielavin I, which serves as a representative example for this class of compounds.
NMR Spectroscopic Data
The complete ¹H and ¹³C NMR assignments for Thielavin I, an analogue of this compound, are crucial for its structural determination. The data presented below were acquired in pyridine-d₅.
Table 1: ¹H (500 MHz) and ¹³C (125 MHz) NMR Data for Thielavin I in Pyridine-d₅.
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| Ring A | ||
| 1 | 118.1 | |
| 2 | 160.9 | |
| 3 | 116.3 | |
| 4 | 158.4 | |
| 5 | 124.9 | 6.95 (s) |
| 6 | 138.2 | |
| 7 | 171.2 | |
| 8 | 16.5 | 2.18 (s) |
| 9 | 20.4 | 2.23 (s) |
| 10 | 24.1 | 2.67 (s) |
| 2-OH | 11.59 (s) | |
| 4-OH | 5.30 (br s) | |
| Ring B | ||
| 1' | 119.5 | |
| 2' | 159.2 | |
| 3' | 115.8 | |
| 4' | 157.6 | |
| 5' | 125.3 | |
| 6' | 137.9 | |
| 7' | 169.5 | |
| 8' | 16.2 | 2.15 (s) |
| 9' | 20.1 | 2.20 (s) |
| 10' | 23.8 | 2.65 (s) |
| 2'-OH | 11.42 (s) | |
| 4'-OH | 5.25 (br s) | |
| Ring C | ||
| 1'' | 120.1 | |
| 2'' | 158.7 | |
| 3'' | 115.2 | |
| 4'' | 156.9 | |
| 5'' | 125.8 | |
| 6'' | 137.4 | |
| 7'' | 20.6 | 2.25 (s) |
| 8'' | 16.0 | 2.12 (s) |
| 9'' | 23.5 | 2.62 (s) |
| 2''-OH | 11.38 (s) | |
| 4''-OH | 5.20 (br s) |
Data extracted from supplementary information of Raja, H. A., et al. (2021).[1]
High-Resolution Mass Spectrometry (HRESIMS) Data
HRESIMS provides the accurate mass of the parent ion, which is used to determine the molecular formula. Tandem MS (MS/MS) experiments generate fragmentation patterns that offer valuable insights into the connectivity of the molecule.
Table 2: HRESIMS Fragmentation Data for Thielavin I.
| Ion | Calculated m/z | Observed m/z | Molecular Formula |
| [M+H]⁺ | 495.1999 | 495.1999 | C₂₉H₃₁O₈ |
| Fragment 1 | 329.1287 | 329.1287 | C₁₉H₂₁O₅ |
| Fragment 2 | 167.0708 | 167.0708 | C₁₀H₁₁O₂ |
Fragmentation data is supportive of the structural assignment, indicating the loss of specific aromatic units.[1][2]
Experimental Protocols
The following protocols provide a general framework for the structural elucidation of this compound. Specific parameters may require optimization based on the instrumentation and the purity of the sample.
Sample Preparation
-
Isolation and Purification: this compound is typically isolated from fungal cultures through solvent extraction and chromatographic techniques (e.g., column chromatography, HPLC) to obtain a pure sample.
-
NMR Sample Preparation:
-
Dissolve 1-5 mg of purified this compound in approximately 0.5 mL of a suitable deuterated solvent (e.g., pyridine-d₅, chloroform-d, methanol-d₄). The choice of solvent is critical and can affect the chemical shifts of labile protons.
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the sample is free of particulate matter.
-
-
Mass Spectrometry Sample Preparation:
-
Prepare a stock solution of purified this compound in a high-purity solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.
-
For analysis, dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase solvent mixture.
-
NMR Spectroscopy Protocols
The following experiments are recommended for the full structural elucidation of this compound.
1. Standard 1D and 2D NMR Experiments
-
¹H NMR: Provides information on the proton environment, including chemical shifts, multiplicities, and coupling constants.
-
¹³C NMR: Identifies the number and types of carbon atoms in the molecule.
-
COSY (Correlation Spectroscopy): Establishes ¹H-¹H spin-spin coupling networks, identifying adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, crucial for connecting spin systems.
2. Advanced NMR Protocols for this compound
Due to the structural complexity of thielavins, advanced NMR experiments are essential.
Protocol 2.1: Long-Range Heteronuclear Single Quantum Multiple Bond Correlation (LR-HSQMBC)
The LR-HSQMBC experiment is particularly useful for hydrogen-deficient molecules like this compound as it can detect correlations over 4, 5, and even 6 bonds, which is beyond the typical range of an HMBC experiment[1]. This is critical for establishing the connectivity between the different aromatic rings through the ester linkages.
-
Pulse Program: Use a standard LR-HSQMBC pulse sequence.
-
Optimization: The experiment should be optimized for a small long-range coupling constant, typically in the range of 2-4 Hz, to detect very long-range correlations.
-
Acquisition Parameters (Example):
-
Spectral Width (¹H): 12 ppm
-
Spectral Width (¹³C): 200 ppm
-
Number of Scans: 64-128 per increment
-
Number of Increments: 256-512
-
Relaxation Delay: 1.5-2.0 s
-
Protocol 2.2: Nuclear Overhauser Effect Spectroscopy (NOESY)
While this compound lacks asymmetric centers, NOESY experiments are valuable for confirming the spatial proximity of substituents on the aromatic rings and for providing additional evidence for the sequence of the rings[1].
-
Pulse Program: Use a standard 2D NOESY pulse sequence.
-
Mixing Time (tm): This is a critical parameter and should be optimized. For molecules in the size range of this compound, a mixing time of 300-800 ms is a good starting point. A series of experiments with varying mixing times can be beneficial.
-
Acquisition Parameters (Example):
-
Spectral Width (¹H): 12 ppm
-
Number of Scans: 16-32 per increment
-
Number of Increments: 256-512
-
Relaxation Delay: 1.5-2.0 s
-
High-Resolution Mass Spectrometry (HRESIMS) Protocol
HRESIMS is used to determine the elemental composition and to study the fragmentation of this compound.
-
Instrumentation: A high-resolution mass spectrometer such as a Q-TOF (Quadrupole-Time-of-Flight) or Orbitrap is recommended.
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically used for thielavins.
-
Mass Range: Scan from m/z 100 to 1000.
-
MS/MS Fragmentation:
-
Select the protonated molecular ion ([M+H]⁺) of this compound as the precursor ion.
-
Use collision-induced dissociation (CID) to fragment the precursor ion.
-
Vary the collision energy (e.g., 10-40 eV) to obtain a comprehensive fragmentation spectrum. This allows for the observation of fragments corresponding to the different structural units of the molecule.
-
Visualizations
The following diagrams illustrate the workflow and key analytical relationships in the structural elucidation of this compound.
References
Application Notes & Protocols for Testing Thielavin A Activity
These application notes provide detailed protocols for conducting in vitro assays to characterize the biological activity of Thielavin A. The protocols are intended for researchers, scientists, and professionals involved in drug development and discovery.
This compound, a fungal metabolite, has been identified as an inhibitor of several key enzymes involved in distinct metabolic pathways. The following sections detail the protocols to assess its inhibitory effects on prostaglandin biosynthesis (Cyclooxygenase activity), α-glucosidase, and Glucose-6-Phosphatase.
Data Summary: In Vitro Inhibitory Activities of this compound
The following table summarizes the quantitative data for this compound's inhibitory activities as reported in the scientific literature.
| Target/Process | Assay System | IC50 (µM) | Ki (µM) | Inhibitory Mechanism |
| Prostaglandin F2α & E2 Biosynthesis[1] | Ram Seminal Vesicle Microsomes | 12 | - | - |
| Arachidonic Acid → Prostaglandin H2 (COX Activity)[2] | - | 10 | - | - |
| Prostaglandin H2 → Prostaglandin E2[2] | - | 40 | - | - |
| Thromboxane A2 Synthesis[1] | Bovine Platelet Microsomes | 150 | - | - |
| α-Glucosidase[2][3] | Saccharomyces cerevisiae | 23.8 | 27.8 | Non-competitive |
| Glucose-6-Phosphatase (G6Pase)[2] | Rat Liver Microsomes | 4.6 | - | - |
Cyclooxygenase (COX) Activity Assay
This assay determines the inhibitory effect of this compound on the biosynthesis of prostaglandins, specifically by monitoring the cyclooxygenase (COX) activity which converts arachidonic acid into prostaglandin H2 (PGH2).[1][2]
Signaling Pathway Diagram
Caption: Inhibition of the Prostaglandin Synthesis Pathway by this compound.
Experimental Protocol
Objective: To quantify the inhibition of COX enzyme activity by this compound using a colorimetric assay. This protocol is adapted from commercially available COX inhibitor screening assay kits.
Materials:
-
This compound (dissolved in DMSO)
-
COX-1 or COX-2 enzyme (ovine or human recombinant)
-
Arachidonic Acid (substrate)
-
Heme
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Colorimetric Substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
96-well microplate
-
Microplate reader (absorbance at 590 nm)
-
Positive Control Inhibitor (e.g., SC-560 for COX-1, Celecoxib for COX-2)
Procedure:
-
Reagent Preparation: Prepare all reagents as per manufacturer's instructions. Dilute the COX enzyme and Heme in the assay buffer to the desired working concentration. Prepare a stock solution of Arachidonic Acid.
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO. A typical final concentration range for testing would be 0.1 µM to 200 µM. Also, prepare dilutions for the positive control.
-
Assay Plate Setup:
-
Add 10 µL of Assay Buffer to the "Blank" wells.
-
Add 10 µL of DMSO to the "100% Initial Activity" wells.
-
Add 10 µL of the diluted positive control to its respective wells.
-
Add 10 µL of each this compound dilution to the sample wells.
-
-
Enzyme Addition: Add 10 µL of the COX enzyme solution to all wells except the "Blank".
-
Incubation: Add 20 µL of the colorimetric substrate (TMPD) solution to all wells. Add 20 µL of Heme to all wells. Mix gently and incubate the plate for 5 minutes at 25°C.
-
Reaction Initiation: Add 20 µL of the Arachidonic Acid substrate solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately begin reading the absorbance at 590 nm every minute for 5-10 minutes using a microplate reader in kinetic mode.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well (mOD/min).
-
Subtract the rate of the Blank from all other wells.
-
Determine the percentage of inhibition for each this compound concentration using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100 (where V_control is the rate of the "100% Initial Activity" well).
-
Plot the % Inhibition against the logarithm of this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Experimental Workflow Diagram
Caption: Workflow for the colorimetric COX inhibition assay.
α-Glucosidase Inhibition Assay
This protocol is designed to measure the inhibitory activity of this compound against α-glucosidase, an enzyme involved in carbohydrate digestion. This compound has been shown to be a non-competitive inhibitor of this enzyme.[2][3]
Experimental Protocol
Objective: To determine the IC50 and inhibition kinetics of this compound against Saccharomyces cerevisiae α-glucosidase.
Materials:
-
This compound (dissolved in DMSO)
-
α-glucosidase from S. cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate
-
Phosphate Buffer (e.g., 50 mM, pH 6.8)
-
Sodium Carbonate (Na₂CO₃) solution (0.1 M) to stop the reaction
-
96-well microplate
-
Microplate reader (absorbance at 405 nm)
-
Positive Control Inhibitor (e.g., Acarbose)
Procedure:
-
Reagent Preparation: Dissolve the α-glucosidase enzyme in phosphate buffer to a working concentration (e.g., 0.1 U/mL). Dissolve the pNPG substrate in phosphate buffer (e.g., 1 mM).
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO. A typical final concentration range for testing would be 1 µM to 100 µM.
-
Assay Plate Setup:
-
Add 50 µL of phosphate buffer to all wells.
-
Add 10 µL of this compound dilutions, DMSO (for control), or Acarbose (for positive control) to the appropriate wells.
-
Add 10 µL of the α-glucosidase solution to the wells. Mix gently.
-
-
Pre-incubation: Pre-incubate the plate for 10 minutes at 37°C.
-
Reaction Initiation: Add 20 µL of the pNPG substrate solution to each well to start the reaction.
-
Incubation: Incubate the plate for 20 minutes at 37°C.
-
Reaction Termination: Stop the reaction by adding 100 µL of 0.1 M Na₂CO₃ solution to each well.
-
Measurement: Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.
-
Data Analysis:
-
Correct the absorbance values by subtracting the absorbance of a blank (containing all components except the enzyme).
-
Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the % Inhibition against the logarithm of this compound concentration and fit the data to determine the IC50 value.
-
For kinetic analysis (to confirm non-competitive inhibition), repeat the assay with varying concentrations of both the substrate (pNPG) and this compound. Generate Lineweaver-Burk plots to determine the inhibition type and the inhibition constant (Ki).
-
Experimental Workflow Diagram
Caption: Workflow for the α-Glucosidase inhibition assay.
Glucose-6-Phosphatase (G6Pase) Inhibition Assay
This assay measures the ability of this compound to inhibit the G6Pase enzyme, which is primarily located in the endoplasmic reticulum of liver cells and plays a key role in glucose homeostasis. The protocol measures the amount of inorganic phosphate (Pi) released from the substrate, glucose-6-phosphate.
Biochemical Pathway Diagram
Caption: Inhibition of the G6Pase-catalyzed reaction by this compound.
Experimental Protocol
Objective: To determine the IC50 of this compound against G6Pase using rat liver microsomes.
Materials:
-
This compound (dissolved in DMSO)
-
Rat liver microsomes (as a source of G6Pase)
-
Glucose-6-Phosphate (G6P) substrate
-
HEPES buffer (e.g., 50 mM, pH 7.2)
-
Malachite Green reagent (for phosphate detection)
-
Phosphate standard solution
-
96-well microplate
-
Microplate reader (absorbance at ~620-650 nm)
Procedure:
-
Microsome Preparation: Prepare rat liver microsomes according to standard laboratory procedures or purchase commercially. Resuspend in HEPES buffer.
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO. A typical final concentration range would be 0.1 µM to 50 µM.
-
Assay Plate Setup:
-
Add 20 µL of HEPES buffer to all wells.
-
Add 5 µL of this compound dilutions or DMSO (for control) to the appropriate wells.
-
Add 50 µL of the microsomal suspension to each well.
-
-
Pre-incubation: Pre-incubate the plate for 15 minutes at 37°C.
-
Reaction Initiation: Add 25 µL of G6P substrate solution (e.g., 10 mM stock) to each well to start the reaction.
-
Incubation: Incubate the plate for 20 minutes at 37°C.
-
Reaction Termination & Color Development:
-
Stop the reaction by adding 100 µL of Malachite Green reagent to each well. This reagent will react with the inorganic phosphate (Pi) released.
-
Incubate for an additional 15-20 minutes at room temperature to allow for color development.
-
-
Measurement: Measure the absorbance at 620-650 nm (depending on the specific Malachite Green formulation) using a microplate reader.
-
Data Analysis:
-
Create a standard curve using the phosphate standard solution to determine the concentration of Pi released in each well.
-
Calculate the percentage of inhibition for each this compound concentration based on the amount of Pi produced.
-
Plot the % Inhibition against the logarithm of this compound concentration and fit the data to determine the IC50 value.
-
Experimental Workflow Diagram
Caption: Workflow for the G6Pase inhibition assay.
References
Application Notes and Protocols: Thielavin A Solubility
Audience: Researchers, scientists, and drug development professionals.
Introduction: Thielavin A is a fungal metabolite known for its inhibitory effects on several key enzymes, including cyclooxygenases (COX) and glucose-6-phosphatase[1][2]. As a lipophilic compound, its utility in various biological assays necessitates clear protocols for its dissolution and handling. This document provides detailed information on the solubility of this compound in common organic solvents—DMSO, ethanol, and methanol—along with standardized protocols for its preparation and a general method for determining its thermodynamic solubility.
Solubility Data
This compound exhibits good solubility in several common organic solvents. While specific quantitative solubility data is not widely published, qualitative assessments consistently report its solubility in Dimethyl Sulfoxide (DMSO), ethanol, and methanol[1][2]. It has limited solubility in aqueous solutions[2]. For researchers requiring precise concentrations, it is recommended to perform a solubility determination, for which a general protocol is provided below.
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Source |
| Dimethyl Sulfoxide (DMSO) | Soluble | [1] |
| Ethanol | Soluble | [1][2] |
| Methanol | Soluble | [2] |
| N,N-dimethylformamide (DMF) | Soluble | [1] |
| Water | Limited Solubility | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solutions
This protocol describes a general procedure for preparing a concentrated stock solution of this compound in DMSO, ethanol, or methanol.
Materials:
-
This compound (solid)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethanol (200 proof, absolute)
-
Methanol, anhydrous
-
Vortex mixer
-
Warming bath or block (optional)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weighing: Accurately weigh the desired amount of solid this compound in a sterile microcentrifuge tube or vial.
-
Solvent Addition: Add the appropriate volume of the chosen solvent (DMSO, ethanol, or methanol) to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Dissolution:
-
Cap the vial securely and vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, gentle warming (e.g., 37°C for 5-10 minutes) can be applied. Intermittently vortex the solution during warming.
-
Visually inspect the solution against a light source to ensure no solid particulates remain.
-
-
Storage: Store the stock solution at -20°C or -80°C for long-term stability. Before use, thaw the solution at room temperature and vortex briefly. When preparing aqueous working solutions from a DMSO stock, it is crucial to add the stock solution to the aqueous buffer dropwise while vortexing to prevent precipitation[3].
Protocol 2: Determination of Thermodynamic Solubility (Shake-Flask Method)
This protocol outlines the widely accepted shake-flask method to determine the equilibrium (thermodynamic) solubility of this compound in a specific solvent[4].
Materials:
-
This compound (solid)
-
Chosen solvent (e.g., DMSO, ethanol, methanol, or a buffer)
-
Shaker or orbital incubator set to a constant temperature (e.g., 25°C)
-
Analytical balance
-
HPLC or UV-Vis Spectrophotometer for concentration analysis
-
Syringe filters (0.22 µm)
-
Glass vials with screw caps
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a glass vial. The amount should be sufficient to ensure that a saturated solution is formed and solid material remains after equilibrium.
-
Solvent Addition: Add a known volume of the desired solvent to the vial.
-
Equilibration:
-
Seal the vial tightly.
-
Place the vial on a shaker in a temperature-controlled environment (e.g., 25°C).
-
Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
-
Sample Processing:
-
After equilibration, allow the vial to stand undisturbed for at least 2 hours to let the excess solid settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid.
-
-
Quantification:
-
Dilute the filtered, saturated solution with an appropriate solvent to a concentration within the linear range of the analytical method.
-
Determine the concentration of this compound in the diluted sample using a validated analytical method such as HPLC or UV-Vis spectrophotometry against a standard curve.
-
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result can be expressed in units such as mg/mL or mM.
Visualized Workflows and Pathways
Solubility Assessment Workflow
Caption: Workflow for determining the thermodynamic solubility of this compound.
This compound Mechanism of Action: Prostaglandin Synthesis Pathway
This compound is a known inhibitor of prostaglandin biosynthesis[5]. It specifically targets the cyclooxygenase (COX) enzymes, preventing the conversion of arachidonic acid into the prostaglandin precursor, Prostaglandin H2 (PGH2)[1][5].
Caption: Inhibition of the prostaglandin synthesis pathway by this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. bioaustralis.com [bioaustralis.com]
- 3. problems diluting DMSO stock solutions - General Lab Techniques [protocol-online.org]
- 4. scispace.com [scispace.com]
- 5. This compound and B, new inhibitors of prostaglandin biosynthesis produced by Thielavia terricola - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Thielavin A in Prostaglandin Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thielavin A, a metabolite isolated from the fungus Thielavia terricola, has been identified as a potent inhibitor of prostaglandin biosynthesis.[1] Prostaglandins are a group of lipid compounds that are involved in a wide range of physiological processes, including inflammation, pain, fever, and blood clotting. The synthesis of prostaglandins is initiated by the release of arachidonic acid from the cell membrane, which is then converted into an unstable intermediate, prostaglandin H2 (PGH2), by the enzyme cyclooxygenase (COX). PGH2 is subsequently metabolized by various synthases to produce different prostaglandins, such as prostaglandin E2 (PGE2), prostaglandin F2α (PGF2α), and thromboxane A2 (TXA2).
This compound specifically targets the initial step of this pathway by inhibiting the conversion of arachidonic acid to PGH2, effectively blocking the production of all downstream prostaglandins.[1] This targeted mechanism of action makes this compound a valuable tool for researchers studying the roles of prostaglandins in various biological systems and a potential lead compound for the development of novel anti-inflammatory drugs.
Data Presentation
The following tables summarize the quantitative data on the inhibitory activity of this compound on prostaglandin and thromboxane synthesis.
Table 1: Inhibitory Activity of this compound on Prostaglandin Synthesis
| Target Enzyme/Process | Biological System | Substrate | Measured Products | IC50 (µM) | Reference |
| Prostaglandin Synthase | Ram Seminal Vesicle Microsomes | 14C-Arachidonic Acid | Prostaglandin F2α and Prostaglandin E2 | 12 | [1] |
Table 2: Inhibitory Activity of this compound on Thromboxane Synthesis
| Target Enzyme/Process | Biological System | Substrate | Measured Product | IC50 (µM) | Reference |
| Thromboxane A2 Synthase | Bovine Platelet Microsomes | Prostaglandin H2 | Thromboxane A2 | 150 | [1] |
Signaling Pathways
The following diagram illustrates the prostaglandin synthesis pathway and the specific point of inhibition by this compound.
Caption: Prostaglandin synthesis pathway and this compound's inhibition of COX.
Experimental Protocols
Protocol 1: In Vitro Prostaglandin Synthase Activity Assay using Ram Seminal Vesicle Microsomes
This protocol describes a method to determine the inhibitory effect of this compound on the synthesis of prostaglandins from arachidonic acid using a microsomal preparation from ram seminal vesicles.
Materials:
-
Ram seminal vesicles
-
Homogenization buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 1 mM EDTA)
-
[14C]-Arachidonic acid
-
This compound
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing cofactors like glutathione and hydroquinone)
-
Ethyl acetate
-
Thin-layer chromatography (TLC) plates
-
Scintillation counter and fluid
-
Microsome preparation equipment (homogenizer, ultracentrifuge)
Procedure:
-
Preparation of Ram Seminal Vesicle Microsomes:
-
Homogenize fresh or frozen ram seminal vesicles in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to remove cell debris.
-
Collect the supernatant and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.
-
Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Inhibition Assay:
-
Prepare a reaction mixture containing the reaction buffer, ram seminal vesicle microsomes (a specific amount of protein), and varying concentrations of this compound (or vehicle control).
-
Pre-incubate the mixture for a short period (e.g., 5-10 minutes) at 37°C.
-
Initiate the reaction by adding [14C]-Arachidonic acid.
-
Incubate the reaction for a defined time (e.g., 10-20 minutes) at 37°C.
-
Stop the reaction by adding a solution to lower the pH (e.g., citric acid).
-
-
Extraction and Analysis:
-
Extract the prostaglandins from the reaction mixture using ethyl acetate.
-
Evaporate the organic solvent and redissolve the residue in a small volume of a suitable solvent.
-
Spot the samples onto a TLC plate and develop the chromatogram using an appropriate solvent system to separate the different prostaglandins.
-
Visualize the radioactive spots using autoradiography or a phosphorimager.
-
Scrape the spots corresponding to PGE2 and PGF2α and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
Protocol 2: Quantification of Prostaglandin E2 Production in Cell Culture using Enzyme Immunoassay (EIA)
This protocol outlines a method to measure the effect of this compound on PGE2 production in cultured cells stimulated to produce prostaglandins.
Materials:
-
Cultured cells capable of producing PGE2 (e.g., macrophages, endothelial cells)
-
Cell culture medium and supplements
-
Stimulating agent (e.g., lipopolysaccharide (LPS), interleukin-1β (IL-1β))
-
This compound
-
Prostaglandin E2 EIA kit
-
Plate reader
Procedure:
-
Cell Culture and Treatment:
-
Plate the cells in a multi-well plate and allow them to adhere and grow to a suitable confluency.
-
Pre-treat the cells with varying concentrations of this compound (or vehicle control) for a specified time.
-
Stimulate the cells with a pro-inflammatory agent (e.g., LPS) to induce prostaglandin synthesis.
-
Incubate for a period sufficient to allow for PGE2 production (e.g., 18-24 hours).
-
-
Sample Collection:
-
Collect the cell culture supernatant, which contains the secreted PGE2.
-
Centrifuge the supernatant to remove any cellular debris.
-
-
PGE2 Quantification:
-
Perform the PGE2 EIA according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to a microplate pre-coated with an anti-PGE2 antibody.
-
Adding a PGE2-enzyme conjugate.
-
Incubating to allow for competitive binding.
-
Washing the plate to remove unbound reagents.
-
Adding a substrate to develop a colorimetric signal.
-
Stopping the reaction and measuring the absorbance using a plate reader.
-
-
-
Data Analysis:
-
Generate a standard curve using the absorbance values of the known PGE2 standards.
-
Calculate the concentration of PGE2 in each sample from the standard curve.
-
Determine the effect of this compound on PGE2 production by comparing the concentrations in the treated samples to the control samples.
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for screening and characterizing inhibitors of prostaglandin synthesis like this compound.
Caption: Workflow for characterizing a prostaglandin synthesis inhibitor.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Thielavin A Activity and Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Thielavin A in experimental settings. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to help optimize your research outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a naturally occurring fungal metabolite classified as a depside, consisting of three hydroxybenzoic acid groups. Its primary mechanism of action is the inhibition of prostaglandin biosynthesis. It specifically targets the cyclooxygenase (COX) enzyme, preventing the conversion of arachidonic acid into prostaglandin H2 (PGH2).[1]
Q2: What are the known enzyme inhibitory activities of this compound?
This compound has been shown to inhibit several enzymes. Its inhibitory concentrations (IC50) for various targets are summarized in the table below.
Q3: In what solvents is this compound soluble?
This compound is soluble in dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol. For cell-based assays, it is common to prepare a concentrated stock solution in DMSO and then dilute it to the final desired concentration in the cell culture medium.
Q4: What are the recommended storage conditions for this compound?
For long-term storage, this compound should be stored as a solid at -20°C, where it is stable for at least four years. Stock solutions in DMSO can also be stored at -20°C for several months. To minimize degradation, it is advisable to prepare smaller aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in Aqueous Buffer or Cell Culture Medium | - Low solubility of this compound in aqueous solutions.- The final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility.- Interaction with components in the medium, such as proteins or salts. | - Ensure the final concentration of DMSO (or other organic solvent) is sufficient to keep this compound in solution (typically ≤1%).- Prepare fresh dilutions from the stock solution just before use.- Perform a solubility test in your specific buffer or medium before conducting the full experiment.- Consider using a gentle vortex or brief sonication to aid dissolution, but be cautious as this may degrade the compound. |
| Inconsistent or Lower-than-Expected-Activity | - Degradation of this compound in the experimental solution.- Adsorption of the compound to plasticware.- Inaccurate pipetting or dilution of the compound.- Suboptimal assay conditions (e.g., pH, temperature, incubation time). | - Prepare fresh working solutions for each experiment.- Protect solutions from prolonged exposure to light, as depsides can be light-sensitive.[1]- Use low-adhesion plasticware for preparing and storing solutions.- Calibrate pipettes regularly and perform serial dilutions carefully.- Optimize assay parameters to ensure they are suitable for this compound's activity. |
| High Background Signal or Off-Target Effects in Cell-Based Assays | - Cytotoxicity of this compound at the tested concentrations.- The solvent (e.g., DMSO) concentration is too high and causing cellular stress.- Impurities in the this compound sample. | - Determine the cytotoxic concentration of this compound in your cell line using a cell viability assay (e.g., MTT or LDH assay) and work with concentrations below this level.- Ensure the final solvent concentration is non-toxic to the cells (typically <0.5% for DMSO).- Use high-purity this compound. If impurities are suspected, consider purification or sourcing from a reputable supplier. |
| Variability Between Experimental Replicates | - Uneven cell seeding in multi-well plates.- Edge effects in the plate.- Inconsistent incubation times or conditions. | - Ensure a homogenous cell suspension before seeding.- Avoid using the outer wells of the plate, or fill them with a buffer to maintain humidity.- Standardize all incubation steps and ensure consistent temperature and CO2 levels across all plates. |
Quantitative Data Summary
The following tables summarize the known inhibitory concentrations of this compound against various enzymes and its cytotoxic effects on different cancer cell lines.
Table 1: Enzyme Inhibition by this compound
| Enzyme Target | IC50 (µM) | Reference |
| Cyclooxygenase (COX) - Conversion of Arachidonic Acid to PGH2 | 12 | [1] |
| Thromboxane A2 Synthase | 150 | [1] |
IC50: The half maximal inhibitory concentration.
Table 2: Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HT29 | Colon Cancer | 65 | [2] |
| HCT116 | Colon Cancer | 30 | [2] |
Note: IC50 values can vary depending on the specific experimental conditions, such as cell density and incubation time.
Experimental Protocols
Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the required amount of solid this compound in a sterile microcentrifuge tube.
-
Dissolving: Add the appropriate volume of sterile, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM).
-
Solubilization: Vortex the solution gently until the this compound is completely dissolved. Brief sonication in a water bath can be used if necessary, but avoid excessive heating.
-
Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes and store at -20°C.
In Vitro Cyclooxygenase (COX-2) Inhibition Assay
This protocol is a general guideline and should be optimized for your specific laboratory conditions and reagents.
-
Reagent Preparation:
-
Prepare the assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Prepare a solution of hemin (cofactor) in the assay buffer.
-
Prepare a solution of arachidonic acid (substrate) in ethanol.
-
Dilute the purified COX-2 enzyme to the desired concentration in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
Hemin solution
-
COX-2 enzyme solution
-
This compound (at various concentrations) or vehicle control (DMSO)
-
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding the arachidonic acid solution to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 10-20 minutes).
-
-
Detection of Prostaglandin Production:
-
Terminate the reaction by adding a stop solution (e.g., a solution of a non-steroidal anti-inflammatory drug like indomethacin).
-
Quantify the amount of prostaglandin E2 (PGE2) produced using a commercially available ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of COX-2 inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Visualizations
Caption: Mechanism of this compound inhibition of prostaglandin synthesis.
References
- 1. Light might regulate divergently depside and depsidone accumulation in the lichen Parmotrema hypotropum by affecting thallus temperature and water potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioactive depsides and anthocyanins from jaboticaba (Myrciaria cauliflora) - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming challenges in natural product screening for drug discovery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during natural product screening for drug discovery.
Section 1: Troubleshooting False Positives and False Negatives
Frequently Asked Questions (FAQs)
Q1: What are the common causes of false positives in high-throughput screening (HTS) of natural product extracts?
A1: False positives in HTS of natural product extracts can arise from several factors:
-
Assay Interference: Compounds within the extract can interfere with the assay technology itself. For example, fluorescent molecules in an extract can interfere with fluorescence-based assays.[1][2]
-
Non-specific Activity: Some natural products can exhibit promiscuous activity, meaning they interact with multiple targets non-specifically.[3] This can be due to factors like aggregation, where compounds form colloids that sequester proteins.[2]
-
Cytotoxicity: If a cell-based assay is used, cytotoxic compounds in the extract can lead to cell death, which may be misinterpreted as a specific inhibitory effect.[1][4]
-
Reactivity: Certain compounds can react chemically with assay components, leading to a false signal.
-
Contaminants: Preservatives like sodium azide in resins used for fractionation can sometimes cause false positives.[5]
Q2: How can I minimize the risk of false negatives in my screening campaign?
A2: False negatives, where a truly active compound is missed, can be minimized by:
-
Optimizing Assay Conditions: Ensure that the assay conditions (e.g., pH, temperature, incubation time) are optimal for the target and not inhibitory to potential hits.
-
Appropriate Assay Selection: The choice of bioassay is critical. A negative result in a highly specific target-based assay does not necessarily mean the extract is inactive; the active compound may act through a different mechanism.[5] Broader, phenotype-based assays might be more appropriate in initial screens.
-
Concentration Range: Test extracts over a wide range of concentrations to avoid missing compounds with narrow activity windows.
-
Solubility Issues: Poor solubility of compounds in the assay buffer can lead to false negatives. Using appropriate solvents and ensuring good mixing is important.[6]
-
Sample Degradation: Natural products can be unstable. Proper storage and handling are crucial to prevent degradation of active compounds.
Troubleshooting Guide: Differentiating True Hits from False Positives
| Problem | Possible Cause | Recommended Action |
| High hit rate in a primary screen. | Assay interference (e.g., fluorescence). | Perform a counter-screen using a different detection method (e.g., luminescence if the primary screen was fluorescence-based).[7] |
| Non-specific activity due to cytotoxicity. | Run a cytotoxicity assay in parallel with the primary screen.[7] | |
| Promiscuous inhibitors (PAINS - Pan-Assay Interference Compounds). | Check the structure of identified hits against known PAINS databases. Perform orthogonal assays to confirm activity.[2] | |
| Hit confirmation is not reproducible. | Compound instability. | Re-test a fresh sample of the extract. Investigate the stability of the extract under assay and storage conditions. |
| Poor solubility. | Visually inspect for precipitation. Try different solubilizing agents or pre-incubation steps. | |
| Activity is observed across multiple unrelated assays. | Aggregation of compounds. | Include a detergent (e.g., Triton X-100) in the assay buffer to disrupt aggregates and re-test.[2] |
Workflow for Triaging Hits
This workflow helps to eliminate false positives and prioritize true hits for further investigation.
Caption: Workflow for hit confirmation and triage.
Section 2: Dereplication Strategies
Frequently Asked Questions (FAQs)
Q1: What is dereplication and why is it important in natural product screening?
A1: Dereplication is the process of rapidly identifying known compounds from active natural product extracts at an early stage of the drug discovery process.[8] It is crucial because it helps to avoid the time-consuming and costly process of re-isolating and re-characterizing compounds that have already been discovered.[8][9] By quickly identifying known substances, researchers can focus their efforts on novel and potentially more promising compounds.
Q2: What are the main techniques used for dereplication?
A2: Modern dereplication strategies often employ a combination of analytical techniques and database searching.[8] Key techniques include:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for separating the components of a complex mixture and obtaining molecular weight information, which can be searched against databases.[8]
-
High-Resolution Mass Spectrometry (HR-MS): Provides highly accurate mass data, allowing for the determination of elemental composition and more confident database matches.[10]
-
Tandem Mass Spectrometry (MS/MS): Provides structural information through fragmentation patterns, which can be used for library searching and structural elucidation.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and is particularly useful for identifying the chemical profile of an extract.[10]
-
Metabolomics Approaches: These methods aim to create a comprehensive profile of all the metabolites in an extract, which can then be compared to databases of known compounds.[10][11]
Troubleshooting Guide: Dereplication Challenges
| Problem | Possible Cause | Recommended Action |
| No hits found in spectral databases. | The active compound is novel. | This is a positive outcome. Proceed with isolation and full structure elucidation. |
| The compound is known but not in the database used. | Search multiple databases (e.g., AntiBase, Dictionary of Natural Products).[11] | |
| Poor quality spectral data. | Optimize MS and NMR parameters to improve data quality. Ensure proper sample preparation. | |
| Ambiguous or multiple database hits for a single compound. | Isomeric compounds in the extract. | Use a combination of techniques. For example, use HPLC retention time and UV spectra in addition to MS data to differentiate isomers.[8] |
| In-source fragmentation in MS. | Optimize MS source conditions to minimize fragmentation. | |
| Difficulty correlating bioactivity with a specific peak in the chromatogram. | Multiple compounds contributing to the activity (synergistic effect). | Perform micro-fractionation of the active HPLC peak and re-test the smaller fractions to pinpoint activity. |
| Active compound is present at a very low concentration. | Use more sensitive detection methods. Consider sample concentration prior to analysis. |
Comparison of Dereplication Techniques
| Technique | Principle | Advantages | Limitations |
| LC-MS | Separation by chromatography followed by mass analysis. | High throughput, provides molecular weight information.[8] | Limited structural information, difficulty with isomers. |
| LC-MS/MS | Fragmentation of selected ions to obtain structural information. | Provides structural fingerprints for database searching, can differentiate some isomers.[9] | Requires a precursor ion to be selected, can be complex to interpret. |
| HR-MS | Provides highly accurate mass measurements. | Allows for determination of elemental composition, increases confidence in database hits.[10] | Higher instrument cost. |
| NMR | Measures the magnetic properties of atomic nuclei. | Provides detailed structural information, can identify novel structures.[10] | Lower throughput, requires larger sample amounts, complex data analysis. |
| Metabolomics | Comprehensive analysis of all metabolites in a sample. | Can identify novel compounds and biosynthetic pathways.[10] | Requires sophisticated data analysis software and expertise.[10] |
Section 3: Bioassay-Guided Fractionation
Frequently Asked Questions (FAQs)
Q1: What is bioassay-guided fractionation?
A1: Bioassay-guided fractionation is a process used to isolate a pure, biologically active compound from a complex mixture, such as a plant or microbial extract.[12] The process involves separating the extract into fractions, testing each fraction for biological activity, and then further separating the active fractions until a pure, active compound is isolated.[12][13]
Q2: What are the main challenges associated with bioassay-guided fractionation?
A2: The primary challenges include:
-
Time and Labor Intensive: The iterative process of fractionation and testing can be very time-consuming and require significant effort.[5]
-
Loss of Activity: The active compound may be lost or degraded during the fractionation process. Activity may also be due to a synergistic effect of multiple compounds, which is lost upon separation.
-
Complex Mixtures: The presence of numerous compounds in the initial extract can make separation challenging.[12]
-
Rediscovery of Known Compounds: As with initial screening, there is a risk of isolating a known compound, highlighting the importance of early-stage dereplication.[5]
Experimental Protocol: General Bioassay-Guided Fractionation
-
Initial Extraction: Prepare a crude extract from the natural source material using an appropriate solvent.
-
Preliminary Bioassay: Screen the crude extract for the desired biological activity.
-
Initial Fractionation: Subject the active crude extract to an initial separation step, such as column chromatography with a stepwise gradient of solvents.
-
Fraction Bioassay: Test each fraction for biological activity.
-
Selection of Active Fractions: Pool the most active fractions.
-
Secondary Fractionation: Further separate the active fraction using a different chromatographic method, such as High-Performance Liquid Chromatography (HPLC).
-
Iterative Process: Repeat the process of fractionation and bioassay until a pure, active compound is isolated.[14]
-
Structure Elucidation: Determine the chemical structure of the pure active compound using techniques like MS and NMR.
Workflow for Bioassay-Guided Fractionation
Caption: A typical bioassay-guided fractionation workflow.
Section 4: Supply and Sustainability
Frequently Asked Questions (FAQs)
Q1: What are the key supply and sustainability challenges in natural product drug discovery?
A1: A significant challenge is ensuring a long-term, sustainable supply of the source material.[15][16] If a promising compound is discovered from a rare or slow-growing organism, obtaining sufficient quantities for preclinical and clinical development can be difficult or ecologically damaging.[17] Other challenges include:
-
Geopolitical Issues: Access to source materials can be affected by political instability or regulations in the source country.
-
Environmental Factors: Climate change and habitat destruction can threaten the availability of natural resources.[16]
-
Variability: The chemical composition of a natural product can vary depending on the location, season, and harvesting method, leading to inconsistencies in supply.[18]
Q2: What are some strategies to overcome these supply issues?
A2: Several strategies can be employed:
-
Total Synthesis: Chemically synthesizing the active compound provides a reliable and scalable source, independent of the natural supply.
-
Semi-synthesis: Modifying a more abundant, related natural product to produce the desired compound.
-
Biotechnology: Using fermentation or cell culture to produce the compound in a controlled environment. This is particularly applicable for microbial and some plant-derived products.[19]
-
Sustainable Harvesting: Developing and implementing sustainable harvesting practices to ensure the long-term survival of the source organism.
Decision Pathway for Supply Strategy
Caption: Decision pathway for ensuring a sustainable compound supply.
References
- 1. Matching the Power of High Throughput Screening to the Chemical Diversity of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Creating and screening natural product libraries - Natural Product Reports (RSC Publishing) DOI:10.1039/C9NP00068B [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Faster workflows boost drug discovery in natural product-based screening | Frederick National Laboratory [frederick.cancer.gov]
- 7. caithnessbiotechnologies.com [caithnessbiotechnologies.com]
- 8. researchgate.net [researchgate.net]
- 9. Dereplication of Natural Product Antifungals via Liquid Chromatography–Tandem Mass Spectrometry and Chemical Genomics [mdpi.com]
- 10. Metabolomics and dereplication strategies in natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 12. Bioassay Guided Fractionation Protocol for Determining Novel Active Compounds in Selected Australian Flora - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. onlinecbm.uis.edu [onlinecbm.uis.edu]
- 17. Challenges in natural product-based drug discovery assisted with in silico-based methods - PMC [pmc.ncbi.nlm.nih.gov]
- 18. nutrinews.com [nutrinews.com]
- 19. ijpsjournal.com [ijpsjournal.com]
Technical Support Center: Enhancing Thielavin A Fermentation Yields
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to strategies for improving Thielavin A yield from fermentation. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its biosynthetic origin?
This compound is a fungal secondary metabolite belonging to the depside class of polyketides. It is composed of one 3-methylorsellinic acid unit and two 3,5-dimethylorsellinic acid units.[1][2] Its biosynthesis is primarily governed by a multi-domain enzyme known as a polyketide synthase (PKS), specifically designated as ThiA.[1][2][3][4][5][6][7] The ThiA enzyme possesses a unique domain organization, including a C-terminal methyltransferase (MT) domain and a thioesterase (TE) domain that is responsible for the two rounds of ester bond formation required to assemble the tridepside structure.[1][2][3][5][6][7]
Q2: Which microorganisms are known to produce this compound?
This compound has been isolated from several fungal species. The most commonly cited producers are from the genera Thielavia and Chaetomium. Specifically, Thielavia terricola and Chaetomium carinthiacum are known producers of this compound and other related thielavins.[5][8]
Q3: What are the key factors influencing the yield of this compound in fermentation?
The production of this compound, like many fungal secondary metabolites, is highly sensitive to fermentation conditions. Key factors that can be optimized to improve yield include:
-
Media Composition: The type and concentration of carbon and nitrogen sources are critical.
-
pH: The pH of the culture medium can significantly impact fungal growth and enzyme activity.
-
Temperature: Each fungal strain has an optimal temperature range for growth and secondary metabolite production.
-
Aeration and Agitation: Adequate oxygen supply is often crucial for the biosynthesis of polyketides.
-
Light: Exposure to light, particularly light/dark cycling, can influence the production of certain fungal metabolites.
-
Precursor Supply: The availability of the direct biosynthetic precursors can be a limiting factor.
Q4: Are there any known regulatory mechanisms that control this compound biosynthesis?
The biosynthesis of fungal secondary metabolites is often tightly regulated at the genetic level. The genes responsible for the production of a specific metabolite, like this compound, are typically clustered together in a biosynthetic gene cluster (BGC). The expression of these genes is controlled by various regulatory elements that can be influenced by environmental signals and nutrient availability. While the specific regulatory network for the this compound BGC is an area of ongoing research, it is understood that the coordinated action of the domains within the ThiA polyketide synthase is critical for the selective synthesis of this compound.[1][2][3][6][7]
Troubleshooting Guide
This guide addresses common issues encountered during this compound fermentation and provides potential solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low or No this compound Production | 1. Suboptimal Media Composition: The carbon-to-nitrogen ratio may not be ideal for inducing secondary metabolism. 2. Incorrect pH: The pH of the medium may be outside the optimal range for the producing fungus. 3. Inappropriate Temperature: The fermentation temperature may be too high or too low, inhibiting enzyme activity. 4. Poor Aeration: Insufficient oxygen can limit the biosynthesis of polyketides. 5. Strain Viability Issues: The fungal culture may have lost its productivity over successive subcultures. | 1. Media Optimization: Experiment with different carbon sources (e.g., glucose, sucrose, rice) and nitrogen sources (e.g., yeast extract, peptone, ammonium salts). Vary the C:N ratio to find the optimal balance for this compound production. 2. pH Control: Monitor and control the pH of the fermentation broth. Test a range of initial pH values (e.g., 5.0-7.0) to determine the optimum for your strain. 3. Temperature Optimization: Conduct small-scale fermentations at different temperatures (e.g., 25°C, 28°C, 30°C) to identify the ideal condition. 4. Improve Aeration: Increase the agitation speed in shake flask cultures or the aeration rate in a bioreactor. 5. Strain Reactivation: Revive the fungal strain from a frozen stock or a fresh isolate to ensure high productivity. |
| Inconsistent this compound Yields | 1. Variability in Inoculum: The age and density of the inoculum can affect the fermentation kinetics. 2. Inconsistent Fermentation Conditions: Minor variations in media preparation, pH, or temperature between batches can lead to different outcomes. 3. Nutrient Limitation: Depletion of a key nutrient during fermentation can halt production. | 1. Standardize Inoculum: Use a standardized procedure for inoculum preparation, ensuring a consistent spore concentration or mycelial biomass. 2. Maintain Consistency: Carefully control all fermentation parameters. Use calibrated equipment and follow a strict protocol for media preparation. 3. Fed-Batch Strategy: Consider a fed-batch fermentation strategy to replenish limiting nutrients during the production phase. |
| Presence of Contaminants | 1. Bacterial or Fungal Contamination: Introduction of foreign microorganisms can compete for nutrients and inhibit the growth of the this compound producer. 2. Cross-Contamination: Contamination from other fungal strains in the laboratory. | 1. Aseptic Technique: Strictly adhere to aseptic techniques during all stages of the fermentation process, from media preparation to inoculation and sampling. 2. Sterilization: Ensure proper sterilization of all media, glassware, and equipment. 3. Isolate Cultures: Maintain pure cultures of the this compound producing strain and handle them in a dedicated and clean workspace. |
| Foaming in the Fermenter | 1. High Protein Content in Media: Media rich in proteins (e.g., yeast extract, peptone) can lead to foaming. 2. High Agitation/Aeration Rates: Vigorous mixing and sparging can exacerbate foaming. | 1. Use Antifoaming Agents: Add a sterile antifoaming agent (e.g., silicone-based) to the fermentation medium. 2. Optimize Agitation/Aeration: Find a balance between providing sufficient oxygen and minimizing excessive foam generation. |
Experimental Protocols & Data
Media Optimization for this compound Production
Optimizing the fermentation medium is a crucial step in enhancing the yield of this compound. Below are examples of media compositions that can be used as a starting point for optimization studies.
Table 1: Example Fermentation Media for this compound Production
| Medium Component | Concentration (g/L) | Role |
| Base Medium (example) | ||
| Glucose | 20-40 | Carbon & Energy Source |
| Yeast Extract | 5-10 | Nitrogen, Vitamin & Growth Factor Source |
| Peptone | 5-10 | Nitrogen Source |
| KH₂PO₄ | 1 | Phosphorus Source & pH Buffer |
| MgSO₄·7H₂O | 0.5 | Cofactor for Enzymes |
| Alternative Carbon Sources | ||
| Sucrose | 20-40 | Carbon & Energy Source |
| Soluble Starch | 20-40 | Complex Carbon Source |
| Rice Powder | 30-50 | Complex Carbon & Nutrient Source |
| Alternative Nitrogen Sources | ||
| (NH₄)₂SO₄ | 3-5 | Inorganic Nitrogen Source |
| NaNO₃ | 3-5 | Inorganic Nitrogen Source |
Note: The optimal concentrations of these components should be determined experimentally for the specific fungal strain being used.
Precursor Feeding Strategy
This compound is a polyketide, and its biosynthesis starts from simple precursor molecules. Feeding the culture with precursors of the polyketide chain can sometimes enhance the final yield. The building blocks for this compound are derived from acetyl-CoA and malonyl-CoA. While direct feeding of these precursors is often not feasible, providing related compounds can be effective.
Table 2: Potential Precursors for this compound Biosynthesis
| Precursor | Rationale |
| Sodium Acetate | Can be converted to acetyl-CoA, a primary building block for polyketides. |
| Orsellinic Acid Analogs | As this compound is composed of orsellinic acid derivatives, feeding structurally similar compounds might influence the biosynthetic pathway. |
Note: The timing and concentration of precursor addition need to be carefully optimized to avoid toxicity to the fungus.
Visualizations
This compound Biosynthetic Pathway
The biosynthesis of this compound is a complex enzymatic process catalyzed by the polyketide synthase ThiA. The following diagram illustrates the key steps in the assembly of the this compound molecule.
Caption: Simplified workflow of the this compound biosynthetic pathway catalyzed by the ThiA polyketide synthase.
General Experimental Workflow for Improving this compound Yield
The following diagram outlines a systematic approach for optimizing this compound production through fermentation.
Caption: A logical workflow for the systematic improvement of this compound fermentation yield.
References
- 1. Determination of theaflavins including methylated theaflavins in black tea leaves by solid-phase extraction and HPLC analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism Behind the Programmed Biosynthesis of Heterotrimeric Fungal Depside this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. repositorio.unesp.br [repositorio.unesp.br]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 7. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Assay Interference with Complex Natural Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate assay interference caused by complex natural products.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of assay interference from natural products?
A1: Complex natural products can interfere with bioassays through various mechanisms, leading to false-positive or false-negative results. The most common causes include:
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Compound Aggregation: Some natural products form colloidal aggregates that can sequester and inhibit enzymes, leading to non-specific activity.[1][2][3][4] This phenomenon is a significant source of false positives in high-throughput screening (HTS).[1][3]
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Chemical Reactivity: Many natural products contain reactive functional groups that can covalently modify proteins or other assay components.[5][6][7] This includes redox-active compounds like phenols and quinones, which can generate hydrogen peroxide and interfere with assay readouts.[1][3]
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Fluorescence Interference: Natural products that are inherently fluorescent or colored can interfere with fluorescence- or colorimetric-based assays, leading to artificially high signals.[1][8]
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Metal Chelation: Compounds with metal-chelating properties can inactivate metalloenzymes or disrupt cellular processes that depend on metal ions.[1][3]
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Membrane Disruption: Surfactant-like natural products, such as saponins and fatty acids, can disrupt cell membranes, leading to non-specific cytotoxicity in cell-based assays.[1][3]
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Pan-Assay Interference Compounds (PAINS): Certain chemical substructures are known to be frequent hitters in various assays due to non-specific interactions.[1][3][9] Natural products containing these PAINS motifs are a common source of misleading results.[9][10]
Q2: My natural product extract shows activity in multiple, unrelated assays. What could be the reason?
A2: This phenomenon, often referred to as "promiscuous inhibition" or being a "frequent hitter," is a strong indicator of assay interference.[1][4] The underlying cause is likely one of the non-specific mechanisms mentioned in Q1, such as compound aggregation or the presence of a PAINS scaffold.[1][9] Such compounds are sometimes termed Invalid Metabolic Panaceas (IMPs) when they are natural products that appear to have a wide range of biological activities that are later found to be artifacts.[10]
Q3: How can I proactively design my assay to minimize interference from natural products?
A3: Thoughtful assay design can significantly reduce the impact of interfering compounds.[2] Key strategies include:
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Inclusion of Detergents: Adding non-ionic detergents like Triton X-100 or Tween-20 to the assay buffer can help prevent the formation of compound aggregates.[2][11]
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Addition of Scavenging Agents: For assays sensitive to redox-active compounds, including a reducing agent like dithiothreitol (DTT) can mitigate interference from electrophilic compounds.[5]
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Use of Control Compounds: Include known aggregators and PAINS in your assay development phase to assess your assay's susceptibility to these types of interference.[2]
-
Orthogonal Assays: Plan to confirm primary hits using a secondary, orthogonal assay that has a different detection method or principle.[12][13]
Troubleshooting Guides
Issue 1: Suspected False-Positive Due to Compound Aggregation
If you suspect a hit from your screen is a false positive caused by aggregation, follow this troubleshooting workflow.
Troubleshooting Workflow for Compound Aggregation
Caption: Workflow to diagnose aggregation-based assay interference.
This protocol helps determine if the observed activity of a compound is dependent on aggregation.[2]
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Prepare Buffers: Prepare two sets of your standard assay buffer: one without any detergent and one containing 0.01% (v/v) Triton X-100.
-
Compound Dilution: Prepare serial dilutions of your hit compound in both the detergent-free and detergent-containing buffers.
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Run Assay: Perform your standard assay protocol in parallel using both sets of compound dilutions.
-
Data Analysis: Generate dose-response curves and calculate the IC50 value for the compound in both conditions. A significant rightward shift (increase) in the IC50 value in the presence of detergent suggests that the compound's activity is at least partially due to aggregation.
| Result | Interpretation |
| No significant change in IC50 | Aggregation is not the primary mechanism of inhibition. |
| >10-fold increase in IC50 | Strong evidence for aggregation-based inhibition. |
| 2-10-fold increase in IC50 | Possible aggregation; further investigation is needed. |
Issue 2: Suspected Interference from Redox-Active Compounds
Phenolic and quinone-like structures common in natural products can interfere with assays through redox cycling.[1][3] Use the following guide to identify and mitigate this issue.
Logical Flow for Identifying Redox Interference
Caption: Decision tree for investigating redox-based assay interference.
This protocol assesses the sensitivity of a hit compound to the presence of a reducing agent.[5]
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Prepare Buffers: Prepare your assay buffer with and without a final concentration of 1-5 mM Dithiothreitol (DTT). Note: Ensure your assay system is compatible with DTT beforehand.[5]
-
Compound Incubation: Pre-incubate your hit compound with the target protein or enzyme in both DTT-containing and DTT-free buffers for 15-30 minutes.
-
Run Assay: Initiate the reaction and measure the activity as you would in your standard protocol.
-
Data Analysis: Compare the dose-response curves. A significant loss of potency (increased IC50) in the presence of DTT suggests the compound may be a thiol-reactive electrophile or a redox cycler.
| DTT Concentration | Observed IC50 Shift | Interpretation |
| 1 mM | > 5-fold increase | High likelihood of thiol reactivity or redox interference. |
| 1 mM | 2-5-fold increase | Moderate likelihood; warrants further investigation. |
| 1 mM | < 2-fold increase | Low likelihood of this specific interference mechanism. |
Issue 3: General Troubleshooting for Promiscuous Hits
When a natural product extract or compound shows broad, non-specific activity, a systematic approach is needed to identify the mode of interference.
Signaling Pathway of a Promiscuous Inhibitor
Caption: Potential pathways of non-specific assay interference.
The most reliable way to validate a hit is to test it in an orthogonal assay that is less susceptible to the suspected interference mechanism.
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Select an Orthogonal Assay: Choose a secondary assay with a different readout technology. For example, if your primary screen was fluorescence-based, use a label-free method like Surface Plasmon Resonance (SPR) or a luminescence-based assay for confirmation.
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Dose-Response Confirmation: Run a full dose-response curve of the hit compound in the orthogonal assay.
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Analyze for Consistency: True hits should show consistent activity and potency across different assay formats. A significant loss of activity in the orthogonal assay strongly suggests the original result was an artifact.
| Primary Assay (e.g., FP) | Orthogonal Assay (e.g., SPR) | Conclusion |
| IC50 = 5 µM | KD = 6 µM | Confirmed Hit |
| IC50 = 5 µM | No binding detected | Likely a False Positive from the primary assay |
| IC50 = 5 µM | KD = 200 µM | Possible weak activity, but primary result may be inflated by interference |
By systematically applying these troubleshooting guides and experimental protocols, researchers can more effectively navigate the challenges of assay interference from complex natural products, leading to more robust and reliable drug discovery outcomes.
References
- 1. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Matching the Power of High Throughput Screening to the Chemical Diversity of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Creating and screening natural product libraries - Natural Product Reports (RSC Publishing) DOI:10.1039/C9NP00068B [pubs.rsc.org]
- 13. Ultra High Throughput Screening of Natural Product Extracts to Identify Pro-apoptotic Inhibitors of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Stability of Thielavin A for in vivo Studies
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the stability challenges of Thielavin A in in vivo applications.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results in our in vivo studies with this compound. Could this be related to its stability?
A1: Yes, inconsistent in vivo efficacy is a common sign of compound instability. This compound is a depside, a class of molecules containing multiple ester bonds. These bonds are susceptible to hydrolysis by esterase enzymes found in plasma and various tissues, which can lead to rapid degradation and variable exposure of the target site to the active compound. Early assessment of this compound's stability in relevant biological fluids is a critical step.
Q2: What are the likely degradation pathways for this compound in a biological system?
A2: Given its chemical structure, the primary degradation routes for this compound in vivo are anticipated to be:
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Enzymatic Hydrolysis: The ester linkages are prone to cleavage by plasma and tissue esterases.
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pH-Dependent Hydrolysis: Ester bonds can also undergo hydrolysis in acidic or basic environments, a factor to consider in different physiological compartments.
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Oxidation: While likely a minor pathway for this particular structure, oxidative degradation should not be completely discounted without experimental confirmation.
Q3: What strategies can be implemented to enhance the in vivo stability of this compound?
A3: A number of approaches can be taken to improve the stability of this compound for in vivo experiments:
-
Advanced Formulation Strategies:
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Lipid-Based Formulations: Encapsulating this compound within liposomes, micelles, or nanoemulsions can shield it from enzymatic attack in the bloodstream.[1]
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Polymeric Nanoparticles: Entrapping the compound in polymeric matrices can offer protection against both enzymatic and chemical degradation pathways.[1]
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Co-administration with Enzyme Inhibitors: The inclusion of non-toxic esterase inhibitors in the formulation can slow the metabolic breakdown of this compound.[1]
-
-
Medicinal Chemistry Approaches:
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Prodrug Design: A prodrug strategy can be employed to create a molecule that converts to the active this compound at the intended site of action, thereby improving its pharmacokinetic profile.[1]
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Analog Synthesis: The synthesis of analogs with more metabolically stable functional groups or with fewer labile ester bonds can inherently increase the compound's stability.[1]
-
Troubleshooting Guides
Scenario 1: this compound shows rapid degradation in a plasma stability assay.
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Issue: More than half of the this compound degrades within the first hour of incubation in plasma.
-
Troubleshooting Steps:
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Validate Assay Conditions: First, confirm the integrity of your assay, ensuring the use of fresh plasma and correct maintenance of incubation temperature and pH.
-
Inhibit Esterase Activity: To confirm the role of esterases, repeat the assay with a broad-spectrum esterase inhibitor. A marked reduction in degradation will point to enzymatic hydrolysis as the main issue.
-
Investigate Formulation Solutions:
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Assess Formulated Compound: Prepare a lipid-based or polymeric nanoparticle formulation of this compound and evaluate its stability in plasma.
-
Comparative Analysis: If possible, compare different formulation technologies to identify the most effective one for protecting this compound.
-
-
Scenario 2: this compound demonstrates low oral bioavailability in animal studies.
-
Issue: Plasma concentrations of this compound are unexpectedly low after oral administration.
-
Troubleshooting Steps:
-
Evaluate GI Stability: Conduct in vitro stability tests using simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) to see if the compound is degrading in the gastrointestinal tract.
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Address Solubility: Poor solubility can hinder absorption. Assess the solubility of this compound and explore formulations that can enhance it, such as amorphous solid dispersions or cyclodextrin complexes.[2]
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Assess Permeability: Use an in vitro model, such as the Caco-2 permeability assay, to investigate if poor membrane permeability is a contributing factor.
-
Optimize for Oral Delivery: Consider developing enteric-coated formulations to shield this compound from stomach acid or mucoadhesive formulations to prolong its contact time with the intestinal wall.
-
Data Presentation
Table 1: Illustrative Plasma Stability of this compound in Various Formulations
| Formulation Type | % this compound Remaining at 1 hour | % this compound Remaining at 4 hours |
| Unformulated this compound (in DMSO) | 42% | 11% |
| This compound in Liposomal Formulation | 88% | 65% |
| This compound in PLGA Nanoparticles | 94% | 78% |
| This compound with an Esterase Inhibitor | 96% | 90% |
Disclaimer: This table presents hypothetical data to demonstrate the potential impact of formulation on stability. Actual experimental results will vary.
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
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Required Materials: Stock solution of this compound, fresh plasma from the relevant species, an optional esterase inhibitor, a quenching solution (e.g., acetonitrile containing an internal standard), and an HPLC or LC-MS/MS system.
-
Methodology:
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Bring the plasma to a temperature of 37°C.
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Introduce this compound to the plasma to achieve a final concentration of 1 µM.
-
At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), take an aliquot of the plasma-compound mixture.
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Stop the reaction immediately by adding the aliquot to three volumes of an ice-cold quenching solution.
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Mix by vortexing and then centrifuge to precipitate the proteins.
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Analyze the resulting supernatant using HPLC or LC-MS/MS to quantify the remaining this compound.
-
-
Data Interpretation: Plot the percentage of this compound remaining against time to determine the half-life (t½).
Visualizations
Caption: Key degradation pathways for this compound in vivo.
Caption: A workflow for enhancing the in vivo stability of this compound.
Caption: A decision tree for troubleshooting this compound instability.
References
Validation & Comparative
Thielavin A vs. Thielavin B: A Comparative Analysis of Inhibitory Activities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory activities of Thielavin A and Thielavin B, two structurally related fungal metabolites. The information presented herein is intended to support research and development efforts in pharmacology and medicinal chemistry by offering a concise overview of their biological effects, supported by available experimental data.
Comparative Inhibitory Activity
This compound and Thielavin B exhibit potent inhibitory effects on key enzymes involved in the inflammatory response, as well as cytotoxic activity against various cancer cell lines. While structurally similar, they display notable differences in their inhibitory potency and selectivity.
| Target/Assay | This compound (IC50) | Thielavin B (IC50) | Source |
| Prostaglandin Biosynthesis | |||
| Conversion of ¹⁴C-arachidonic acid to PGF₂α + PGE₂ (ram seminal vesicle microsomes) | 12 µM | 9 µM | [1] |
| Thromboxane A₂ Synthesis | |||
| Thromboxane A₂ synthesis from PGH₂ (bovine platelet microsomes) | 150 µM | 350 µM | [1] |
| Cytotoxic Activity | |||
| MDA-MB-231 (human breast cancer) | 24.1 µM | 8.9 µM | [2] |
| OVCAR3 (human ovarian cancer) | 10.6 µM | 4.5 µM | [2] |
| MDA-MB-435 (human melanoma) | 12.4 µM | 7.8 µM | [2] |
Mechanism of Action: Inhibition of the Arachidonic Acid Cascade
This compound and Thielavin B exert their anti-inflammatory effects by targeting the prostaglandin biosynthesis pathway, which is a critical component of the arachidonic acid cascade. This compound specifically curtails the conversion of arachidonic acid into prostaglandin H2 (PGH2), a pivotal precursor for various prostaglandins and thromboxanes.[1] In contrast, Thielavin B demonstrates a more pronounced inhibitory effect on the downstream synthesis of prostaglandin E2 (PGE2) from PGH2.[1]
References
A Comparative Analysis of Thielavin A and Other Prostaglandin Synthesis Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Thielavin A with other established prostaglandin synthesis inhibitors. The following sections present quantitative data on inhibitory activities, comprehensive experimental protocols for cyclooxygenase (COX) inhibition assays, and a visualization of the prostaglandin synthesis pathway to contextualize the points of enzymatic inhibition.
Introduction to Prostaglandin Synthesis and Inhibition
Prostaglandins are lipid compounds with diverse physiological effects, including roles in inflammation, pain, and fever.[1] Their synthesis is initiated by the release of arachidonic acid from the cell membrane, which is then converted to prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes.[2] There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and plays a major role in inflammatory responses.[1]
Inhibition of COX enzymes is the primary mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs).[1] These drugs vary in their selectivity for COX-1 and COX-2, which influences their efficacy and side-effect profiles. This compound, a natural product isolated from the fungus Thielavia terricola, has been identified as a potent inhibitor of prostaglandin biosynthesis.[3] This guide compares its activity to that of well-known NSAIDs.
Quantitative Comparison of Inhibitory Activity
The inhibitory potential of this compound and other selected prostaglandin synthesis inhibitors is summarized in the table below. The data is presented as the half-maximal inhibitory concentration (IC50), which indicates the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value corresponds to a higher inhibitory potency.
| Inhibitor | Target Enzyme(s) | IC50 (µM) | Selectivity (COX-1/COX-2) |
| This compound | Prostaglandin Synthesis (Overall) | 12[3] | Not Reported |
| Indomethacin | COX-1 | 0.009[4] | 0.029[4] |
| COX-2 | 0.31[4] | ||
| Ibuprofen | COX-1 | 12[4] | 0.15[4] |
| COX-2 | 80[4] | ||
| Celecoxib | COX-1 | 82[4] | 12[4] |
| COX-2 | 6.8[4] | ||
| Diclofenac | COX-1 | 0.076[4] | 2.9[4] |
| COX-2 | 0.026[4] | ||
| Meloxicam | COX-1 | 37[4] | 6.1[4] |
| COX-2 | 6.1[4] |
Note: The IC50 value for this compound represents the inhibition of the overall conversion of arachidonic acid to prostaglandins F2α and E2 in ram seminal vesicle microsomes.[3] Specific IC50 values for COX-1 and COX-2 inhibition by this compound are not available in the reviewed literature, precluding a direct assessment of its isoform selectivity.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of prostaglandin synthesis inhibitors.
Cyclooxygenase (COX) Inhibition Assay (In Vitro)
This protocol outlines a general procedure for determining the in vitro inhibitory activity of compounds against COX-1 and COX-2 enzymes.
Materials:
-
COX-1 or COX-2 enzyme (ovine or human recombinant)
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Arachidonic acid (substrate)
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Test inhibitor compound (e.g., this compound, NSAIDs) dissolved in a suitable solvent (e.g., DMSO)
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Stannous chloride solution (to stop the reaction)
-
Prostaglandin E2 (PGE2) ELISA kit
Procedure:
-
Enzyme Preparation: The COX-1 or COX-2 enzyme is diluted to the desired concentration in the reaction buffer.
-
Inhibitor Incubation: The test inhibitor is pre-incubated with the enzyme and heme in the reaction buffer for a specified time (e.g., 10 minutes) at 37°C to allow for potential time-dependent inhibition.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
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Reaction Termination: After a defined incubation period (e.g., 2 minutes) at 37°C, the reaction is terminated by adding a stannous chloride solution.
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PGE2 Measurement: The concentration of PGE2 produced in each reaction is quantified using a competitive ELISA kit. The intensity of the colorimetric signal is inversely proportional to the amount of PGE2 present.
-
IC50 Calculation: The percentage of inhibition is calculated by comparing the PGE2 levels in the presence of the inhibitor to the control (no inhibitor). IC50 values are then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Prostaglandin E2 (PGE2) Measurement in Cell Culture
This protocol describes the measurement of PGE2 production in a cell-based assay, which provides insights into the inhibitor's activity in a more physiological context.
Materials:
-
Cell line (e.g., human articular chondrocytes, macrophages)
-
Cell culture medium
-
Lipopolysaccharide (LPS) or Interleukin-1β (IL-1β) to induce COX-2 expression
-
Test inhibitor compound
-
PGE2 ELISA kit
Procedure:
-
Cell Culture and Stimulation: Cells are cultured to a suitable confluency. To assess COX-2 inhibition, cells are typically stimulated with an inflammatory agent like LPS or IL-1β to induce COX-2 expression. For COX-1 activity, unstimulated cells are used.
-
Inhibitor Treatment: The cells are treated with various concentrations of the test inhibitor for a specific duration.
-
Supernatant Collection: After the incubation period, the cell culture supernatant is collected.
-
PGE2 Quantification: The concentration of PGE2 in the supernatant is measured using a competitive ELISA kit, following the manufacturer's instructions.
-
Data Analysis: The inhibition of PGE2 production is calculated relative to the vehicle-treated control, and IC50 values are determined as described in the in vitro assay.
Signaling Pathway and Inhibition Points
The following diagram illustrates the prostaglandin synthesis pathway and highlights the key enzymes that are targeted by inhibitors like this compound and other NSAIDs.
References
- 1. Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba [mdpi.com]
- 2. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Selective COX-2 inhibitors. Part 1: synthesis and biological evaluation of phenylazobenzenesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4. Measurement of prostaglandin E2, TNF-α, and interleukin-1β production in RAW 264.7 macrophages [bio-protocol.org]
Scant Evidence for In Vivo Efficacy of Thielavin A in Animal Models
Despite interest in its in vitro bioactivity, a comprehensive review of published literature reveals a significant lack of evidence for the in vivo efficacy of Thielavin A in animal models. To date, no studies have demonstrated positive therapeutic outcomes in animals for any condition. The only peer-reviewed in vivo study identified reported a lack of anti-inflammatory effect in a standard rat model.
This comparison guide aims to objectively present the available experimental data on this compound's in vivo performance. However, due to the limited and negative findings, a direct comparison with alternative treatments is not feasible. Instead, this guide will detail the existing in vitro and in vivo data for this compound and its closely related compound, Thielavin B, to provide a comprehensive overview for researchers, scientists, and drug development professionals.
In Vitro Activity: Inhibition of Prostaglandin Biosynthesis
This compound, a depside isolated from the fungus Thielavia terricola, has been shown to be a potent inhibitor of prostaglandin biosynthesis in vitro.[1] Prostaglandins are key mediators of inflammation, pain, and fever. Specifically, this compound was found to inhibit the conversion of arachidonic acid into prostaglandin H2 (PGH2), a crucial step in the prostaglandin synthesis pathway.[1]
In Vivo Anti-inflammatory Studies: A Lack of Detectable Effect
A singular study investigated the anti-inflammatory properties of this compound in a carrageenan-induced paw edema model in rats, a standard preclinical assay for acute inflammation. In this study, this compound was administered both intravenously and orally. The results indicated that this compound did not produce any detectable anti-inflammatory activity at the doses tested.[1]
In contrast, Thielavin B, a related compound isolated from the same fungus, demonstrated significant anti-inflammatory effects when administered intravenously in the same animal model.[1] This suggests that subtle structural differences between the two molecules may dramatically impact their in vivo activity.
Comparative Summary of this compound and Thielavin B
| Compound | In Vitro Activity (Prostaglandin Synthesis Inhibition) | In Vivo Anti-inflammatory Activity (Carrageenan-induced rat paw edema) |
| This compound | Potent inhibitor of the conversion of arachidonic acid to PGH2[1] | Not detectable (intravenous or oral administration)[1] |
| Thielavin B | Inhibitor of prostaglandin synthesis[1] | Significant effect (intravenous administration)[1] |
Experimental Protocols
Carrageenan-Induced Rat Paw Edema
The following is a description of the experimental protocol used to assess the in vivo anti-inflammatory activity of this compound and B.
Animal Model: Male Wistar rats.
Induction of Inflammation: A sub-plantar injection of 0.1 mL of a 1% (w/v) suspension of carrageenan in sterile saline is administered into the right hind paw of the rats.
Drug Administration:
-
This compound and Thielavin B: Administered either intravenously (i.v.) or orally (p.o.) at various doses prior to carrageenan injection.
-
Control Group: Receives the vehicle used to dissolve the test compounds.
-
Positive Control: A standard non-steroidal anti-inflammatory drug (NSAID) is typically used as a positive control to validate the experimental model.
Measurement of Paw Edema: The volume of the inflamed paw is measured at specific time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
Data Analysis: The percentage of inhibition of edema is calculated for each treated group compared to the control group. Statistical analysis is performed to determine the significance of the observed effects.
Visualizing the Mechanism and Workflow
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: Proposed mechanism of this compound's in vitro action.
Caption: Experimental workflow of the carrageenan-induced paw edema model.
Conclusion
Based on the currently available scientific literature, this compound does not exhibit in vivo efficacy as an anti-inflammatory agent in the single reported animal study. While its in vitro activity against prostaglandin synthesis is noteworthy, this does not translate to a therapeutic effect in the tested animal model. The contrasting positive in vivo results for the related compound, Thielavin B, highlight the importance of further structure-activity relationship studies. For researchers and drug development professionals, the current body of evidence does not support the advancement of this compound as a candidate for in vivo studies without significant chemical modification and further preclinical evaluation. Future research could explore the reasons for this lack of in vivo activity, such as pharmacokinetic properties or metabolic instability.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
